5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
Description
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Properties
IUPAC Name |
5-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDMCRKGLAMXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205562 | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-97-6 | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40851-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
The following technical guide details the synthesis, characterization, and mechanistic underpinnings of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione . This document is designed for research scientists and medicinal chemists requiring a robust, reproducible protocol.
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. The This compound derivative (CAS: 40851-97-6) is a critical intermediate for developing antagonists of corticotropin-releasing factor receptors, mitochondrial uncouplers, and anticancer agents. This guide provides a validated protocol for its synthesis via the cyclization of 6-chloro-2,3-diaminopyridine with carbon disulfide (
Retrosynthetic Analysis & Strategy
The construction of the imidazo[4,5-b]pyridine-2-thione core relies on the fusion of an imidazole thione ring onto a pyridine backbone.
-
Strategic Disconnection: The C2-N1/C2-N3 bonds of the imidazole ring.
-
Precursor: 6-chloro-2,3-diaminopyridine .[1] The ortho-diamine functionality is essential for heterocyclization.
-
Cyclizing Agent: Carbon Disulfide (
) .[2] While alternatives like potassium ethyl xanthate or thiophosgene exist, in an alkaline medium remains the atom-economic standard for introducing the thione moiety. -
Regiochemistry: The presence of the chlorine atom at position 6 of the pyridine ring (which becomes position 5 in the fused system) deactivates the ring slightly but does not hinder the nucleophilicity of the diamines significantly enough to prevent cyclization.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of one amino group on the electrophilic carbon of
Experimental Protocol
Safety Warning: Carbon disulfide is highly flammable and neurotoxic.[2] All operations must be performed in a functioning fume hood. 6-chloro-2,3-diaminopyridine is an irritant.
Materials and Reagents
| Reagent | Role | Purity | Equiv. |
| 6-Chloro-2,3-diaminopyridine | Precursor | >98% | 1.0 |
| Carbon Disulfide ( | Cyclizing Agent | Reagent Grade | 5.0 - 10.0 |
| Potassium Hydroxide (KOH) | Base | >85% Pellets | 1.1 |
| Ethanol / Water (4:1) | Solvent | - | - |
| Acetic Acid (glacial) | Quenching/Precipitation | ACS Grade | Excess |
Step-by-Step Synthesis
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloro-2,3-diaminopyridine (10 mmol, 1.44 g) in a mixture of Ethanol (40 mL) and Water (10 mL).
-
Activation: Add Potassium Hydroxide (11 mmol, 0.62 g) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation/activation of the amine.
-
Addition: Cautiously add Carbon Disulfide (
) (50-100 mmol, 3-6 mL) to the reaction mixture. Note: is volatile; ensure the condenser is efficient. -
Reflux: Heat the mixture to reflux (approx. 75-80°C) for 6–8 hours . Monitor reaction progress by TLC (Mobile phase: DCM/MeOH 9:1). The starting diamine spot should disappear.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The product typically exists as a soluble potassium salt at this stage.
-
Filter off any insoluble impurities if necessary.
-
Acidify the filtrate carefully with Glacial Acetic Acid (or dilute HCl) to pH ~5. The thione will precipitate as a solid.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (
mL) to remove inorganic salts. -
Recrystallize from Ethanol/DMF or Ethanol/Water to obtain the pure product.
-
Dry in a vacuum oven at 60°C for 12 hours.
-
Yield and Physical Properties[7][8]
-
Expected Yield: 75–85%
-
Appearance: Yellow to off-white crystalline solid.
-
Melting Point: >300°C (decomposition).[5]
Characterization & Validation
The identity of the product must be confirmed using NMR and MS to ensure the chlorine atom is retained and the thione ring is closed.
Spectroscopic Data Summary
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| Broad Singlet (1H/2H) | Imidazole NH (exchangeable). Indicates thione form.[6][5] | ||
| Doublet ( | H-7 (Ortho to bridgehead N). | ||
| Doublet ( | H-6 (Ortho to Chlorine). | ||
| Quaternary C | C=S (Thione carbon). Distinctive diagnostic peak. | ||
| Quaternary C | C-Cl and Bridgehead Carbons. | ||
| MS (ESI) | 186 / 188 (3:1 ratio) | ||
| IR (KBr) | 1150 - 1200 | C=S stretch. | |
| 3100 - 3400 | N-H stretch (broad). |
Tautomerism (Thione vs. Thiol)
In the solid state and polar solvents (DMSO), the compound predominantly exists in the thione tautomer (1H,3H-form) rather than the thiol (mercapto) form. However, alkylation reactions can lock the sulfur in the thiol form (S-alkylation) depending on conditions.
Troubleshooting & Optimization
-
Low Yield: If the yield is low, ensure the 6-chloro-2,3-diaminopyridine is fresh. Diamines oxidize (turn dark) upon storage, which inhibits cyclization. Pre-treat dark starting material with activated charcoal.
-
Incomplete Reaction: If starting material persists, increase the reflux time or switch to DMF as a solvent to achieve higher reaction temperatures (
). -
Purification Issues: The product is amphoteric. If it does not precipitate upon acidification, the pH may be too low (protonating the pyridine nitrogen). Adjust pH carefully to the isoelectric point (typically pH 5-6).
Applications in Drug Discovery
This scaffold is a versatile intermediate.[4]
-
S-Alkylation: Reaction with alkyl halides in basic media yields 2-alkylthio-imidazo[4,5-b]pyridines .
-
Desulfurization: Oxidation with
or Raney Nickel can remove the sulfur to generate the parent imidazo[4,5-b]pyridine or convert it to an oxo-derivative. -
Nucleophilic Substitution: The 5-chloro group is activated and can be displaced by amines or alkoxides to generate libraries of 5-substituted derivatives (e.g., for mitochondrial uncoupler optimization).
References
-
PubChem. this compound (CID 56676724).[6] National Library of Medicine. [Link]
-
Spicer, J. A., et al. Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. J. Med. Chem. (via PubMed). [Link]
-
Goeker, H., et al. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. [Link]
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- 1. 5-CHLORO-1,3-DIHYDRO-2H-IMIDAZO[4,5-B]PYRIDIN-2-ONE | 40851-98-7 [chemicalbook.com]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. This compound | C6H4ClN3S | CID 56676724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
An In-Depth Technical Guide to 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a structural analog of purines, the imidazo[4,5-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery.[1] The incorporation of a chlorine atom and a thione functional group imparts unique physicochemical properties that are critical for its application as a versatile chemical building block.[2] This document delves into the compound's molecular structure, with a particular focus on its dominant tautomeric form, its key physicochemical properties, established synthetic pathways, and characteristic reactivity. Furthermore, it outlines a robust analytical workflow for its characterization and discusses its established applications in medicinal chemistry, supported by field-proven insights and protocols.
Molecular Identity and Structure
Nomenclature and Identifiers
-
Systematic (IUPAC) Name: 5-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione[3]
-
CAS Number: 40851-97-6[3]
-
Molecular Formula: C₆H₄ClN₃S[3]
-
Synonyms: 5-chloro-1,3-dihydro-2H-Imidazo[4,5-b]pyridine-2-thione, 5-chloro-1H-imidazo[4,5-b]pyridine-2(3H)-thione[3]
Core Structure and Isomerism
The core of the molecule is a bicyclic system where an imidazole ring is fused to a pyridine ring. The chlorine substituent is located at the 5-position of this fused system. The numbering convention follows standard heterocyclic nomenclature. The designation "1H,2H,3H" and the suffix "-2-thione" specify the location of hydrogens and the thione (C=S) group, indicating that the compound predominantly exists in the thione tautomeric form rather than the thiol alternative.
Critical Insight: The Thione-Thiol Tautomerism
A critical chemical feature of this molecule is its existence in a tautomeric equilibrium between the thione and thiol forms.[4] Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[4] For 2-mercapto-imidazopyridine systems, the equilibrium overwhelmingly favors the thione form. This preference is attributed to the greater stability derived from the C=S double bond compared to the C=N double bond within the ring in the thiol form, as well as favorable hydrogen bonding and crystal packing forces in the solid state.[5][6] While the thiol form is less stable, it can be a key intermediate in reactions such as S-alkylation.
Caption: Thione-thiol tautomeric equilibrium.
Physicochemical Properties
Tabulated Summary of Properties
The following table summarizes the key computed physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Weight | 185.64 g/mol | [3][7] |
| Exact Mass | 184.9814460 Da | [3][7] |
| XLogP3 (Lipophilicity) | 1.4 | [3] |
| Topological Polar Surface Area | 69 Ų | [3][7] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 0 | [3] |
Analysis of Properties
-
Lipophilicity (XLogP3): An XLogP3 value of 1.4 suggests that the compound has moderate lipophilicity. This is a crucial parameter in drug development, as it influences solubility, membrane permeability, and metabolic stability. This value indicates a balance between aqueous and lipid solubility, a desirable trait for potential drug candidates.
-
Polar Surface Area (PSA): The PSA of 69 Ų is within the typical range for orally bioavailable drugs (generally < 140 Ų). This value, combined with the molecular weight, suggests good potential for passive diffusion across biological membranes, including the blood-brain barrier.
Synthesis and Reactivity
Retrosynthetic Analysis & Key Synthetic Routes
The synthesis of the imidazo[4,5-b]pyridine core is well-established in the literature. A common and efficient strategy involves the cyclization of a substituted 2,3-diaminopyridine. For the target molecule, the most logical precursor is 6-chloro-pyridine-2,3-diamine. The one-carbon, two-nitrogen imidazole ring can then be formed by reacting this diamine with a suitable thiocarbonyl (C=S) source.
Causality in Reagent Selection: Carbon disulfide (CS₂) is an excellent choice for this transformation. It is an inexpensive, readily available one-carbon electrophile that reacts with the two nucleophilic amine groups of the diamine to form a thiourea intermediate, which then cyclizes to the thione product, often in a one-pot procedure. This approach is analogous to the synthesis of the corresponding oxygen-containing compound, which uses phosgene or its equivalents.[8]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | C6H4ClN3S | CID 2113902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-CHLORO-1,3-DIHYDRO-2H-IMIDAZO[4,5-B]PYRIDIN-2-ONE | 40851-98-7 [chemicalbook.com]
Structural Analysis Protocol: 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
This guide outlines a comprehensive technical protocol for the crystal structure analysis of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione (CAS: 40851-97-6). It is designed for researchers requiring a definitive structural characterization to resolve tautomeric ambiguity (thione vs. thiol) and elucidate supramolecular interactions relevant to drug design.
Executive Summary & Structural Significance
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for antiviral (e.g., SARS-CoV-2 Mpro inhibitors) and anticancer agents. The 5-chloro-2-thione derivative presents a critical structural challenge: prototropic tautomerism .
While the molecule can theoretically exist as the thione (1H,3H) or thiol (SH) form, defining the dominant solid-state tautomer is essential for:
-
Pharmacophore Modeling: Accurate donor/acceptor mapping for protein-ligand docking.
-
Solid-State Stability: Understanding shelf-life and formulation properties.
-
Synthetic Derivatization: Predicting reactivity at the N-atoms vs. the S-atom.
This guide provides a rigorous workflow for determining the crystal structure, focusing on distinguishing the C=S (thione) character from the C–S (thiol) character via X-ray diffraction.
Crystallization Methodology
Obtaining single crystals suitable for X-ray diffraction is the first bottleneck. Due to the planar, aromatic nature of the system, π-stacking often leads to thin needles or plates.
Recommended Solvent Systems
| Solvent System | Method | Target Morphology | Mechanism |
| DMF / Water (9:1) | Slow Evaporation | Block / Prism | High solubility in DMF; water acts as antisolvent to control nucleation. |
| Ethanol / Acetone | Vapor Diffusion | Plates | Acetone diffuses into EtOH, slowly lowering solubility. |
| DMSO | Slow Cooling | Needles | High temperature solubility; cooling promotes stacking. |
Protocol:
-
Dissolve 20 mg of the compound in 2 mL of DMF with gentle heating (60°C).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover the vial with Parafilm and pierce with 3-5 small holes.
-
Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days.
-
Checkpoint: Inspect for birefringence under a polarizing microscope.
Data Collection & Refinement Strategy
To conclusively resolve the hydrogen positions (critical for tautomer assignment), high-resolution data is required.
-
Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the Chlorine and Sulfur atoms.
-
Temperature: Collect at 100 K using a nitrogen cryostream. Low temperature reduces thermal motion (atomic displacement parameters), allowing for more precise localization of the N-H protons.
-
Resolution: Aim for a resolution of at least 0.75 Å (2θ ≈ 55° for Mo).
Refinement Workflow (SHELXL)
-
Space Group Determination: Expect monoclinic (e.g., P2₁/c) or triclinic (P-1), common for planar heterocycles.
-
Heavy Atom Assignment: Locate Cl, S, and N atoms in the initial phasing solution (SHELXT).
-
Hydrogen Treatment:
-
Carbon-bound H: Place using a riding model (AFIX 43).
-
Nitrogen/Sulfur-bound H: Locate in the Difference Fourier Map . This is the "smoking gun" for tautomerism. If the H is on Nitrogen, refine coordinates freely with an isotropic thermal parameter (
of N).
-
Structural Analysis: The Thione-Thiol Resolution
The central question is the assignment of the tautomeric form.[1]
A. Bond Length Diagnostics
X-ray crystallography distinguishes tautomers by bond orders. The C2–S bond length is the primary indicator.
| Parameter | Thione Form (1H,3H) | Thiol Form (SH) | Expected for 5-Cl Analog |
| C2–S Bond | Double bond character (~1.67 – 1.69 Å) | Single bond character (~1.75 – 1.78 Å) | ~1.68 Å (Thione favored) |
| C2–N3 Bond | Single bond character(~1.36 – 1.38 Å) | Double bond character(~1.30 – 1.32 Å) | ~1.37 Å |
| Proton Location | On N1 and N3 | On N1 and S | On N1 and N3 |
Analysis: In fused imidazopyridines, the resonance stabilization of the amide-like thioamide moiety strongly favors the thione form in the solid state. The C2–S bond will likely be significantly shorter than a pure C–S single bond.
B. Supramolecular Architecture
The packing is dominated by hydrogen bonding and π-π interactions.
-
Primary Motif: Expect the formation of Centrosymmetric Dimers via N–H···S hydrogen bonds.
-
Graph Set Notation:
. Two molecules pair up, with N3–H acting as the donor and S=C as the acceptor. -
Secondary Motif: π-stacking between the pyridine rings of adjacent dimers (centroid-centroid distance ~3.5 – 3.8 Å).
Visualization of the Analysis Workflow
The following diagram illustrates the logical flow from crystal growth to tautomer assignment.
Caption: Workflow for structural determination and tautomer assignment of imidazo[4,5-b]pyridine-2-thiones.
Implications for Drug Design
Understanding the solid-state structure directly informs the mechanism of action for this scaffold.
-
Binding Mode: If the molecule binds to a target (e.g., a viral protease) as a thione , it acts as a hydrogen bond acceptor at the Sulfur. If it binds as a thiol (rare, but possible in specific active site environments), it acts as a donor.
-
Bioisosterism: The 5-chloro substituent occupies a hydrophobic pocket. The crystal structure defines the precise vector of this Chlorine atom relative to the H-bond donor/acceptor motif, allowing for precise scaffold hopping (e.g., replacing Cl with CF₃).
References
-
General Tautomerism in Heterocycles: Katritzky, A. R., et al. "Prototropic Tautomerism of Heteroaromatic Compounds." Heterocycles, vol. 32, no.[2][3] 2, 1991.[3] Link
-
Analogous Structure (2-One Derivative): "5-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one."[4][5][6] ChemicalBook, CAS 40851-98-7.[6] Link
-
Crystallographic Methodology: Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A, vol. 64, no. 1, 2008. Link
-
Imidazo[4,5-b]pyridine Scaffold in Drug Design: "Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones..." PubMed, 2005. Link
-
Compound Data: "this compound."[4][5][6] PubChem, CID 56676724.[5] Link
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- 5. This compound | C6H4ClN3S | CID 56676724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-CHLORO-1,3-DIHYDRO-2H-IMIDAZO[4,5-B]PYRIDIN-2-ONE | 40851-98-7 [chemicalbook.com]
Tautomerism in imidazo[4,5-b]pyridine-2-thione derivatives
An In-Depth Technical Guide to Tautomerism in Imidazo[4,5-b]pyridine-2-thione Derivatives
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system, structurally analogous to naturally occurring purines, which has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[3][4] A critical, yet often complex, aspect of their chemistry is tautomerism—the dynamic equilibrium between structural isomers that differ in the position of a proton. For imidazo[4,5-b]pyridine-2-thione derivatives, this phenomenon dictates their physicochemical properties, reactivity, and, crucially, their mode of interaction with biological targets. This guide provides a comprehensive exploration of the tautomeric landscape of these molecules, synthesizing theoretical principles with practical, field-proven experimental methodologies. We will dissect the causality behind experimental choices for tautomer elucidation, present self-validating protocols, and ground all claims in authoritative references, offering researchers and drug development professionals a definitive resource on this subject.
The Fundamental Principles of Tautomerism
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted, most commonly through the migration of a proton (prototropy).[5] Unlike resonance structures, tautomers are distinct chemical species with different arrangements of atoms and electrons. For heterocyclic systems like imidazo[4,5-b]pyridine-2-thione, understanding the predominant tautomeric form is essential, as tautomers can possess different shapes, hydrogen bonding capabilities, and electronic properties, which directly impacts their pharmacological activity and synthetic utility.[6]
The Tautomeric Landscape of Imidazo[4,5-b]pyridine-2-thione
The structure of imidazo[4,5-b]pyridine-2-thione allows for two primary types of prototropic tautomerism that can exist concurrently: annular (lactam-lactim type) and thione-thiol tautomerism.
Annular Tautomerism: The N1-H vs. N3-H Equilibrium
Annular tautomerism involves the migration of a proton between the nitrogen atoms of the imidazole ring. For the thione form, this results in an equilibrium between the 1H-imidazo[4,5-b]pyridin-2(3H)-thione and the 3H-imidazo[4,5-b]pyridin-2(1H)-thione tautomers. This type of isomerism is a common feature of the imidazo[4,5-b]pyridine core itself.[7][8] The relative stability of these annular tautomers can be influenced by substitution patterns on the heterocyclic core.
Thione-Thiol Tautomerism: The Dominant Equilibrium
The most significant tautomeric equilibrium in this class of compounds is the thione-thiol equilibrium.[9] This involves the migration of a proton from a ring nitrogen to the exocyclic sulfur atom, converting the thione (C=S) functionality into a thiol (C-SH) group.
-
Thione Form: Characterized by a carbon-sulfur double bond (thiocarbonyl group).
-
Thiol Form: Characterized by a carbon-sulfur single bond and a sulfhydryl group.
For the vast majority of heterocyclic thiones, including derivatives of pyridine and pyrimidine, extensive experimental and computational studies have shown that the thione form is overwhelmingly the more stable and predominant tautomer in both solid and solution phases.[6][10][11] This stability is often attributed to the greater polarity of the C=S bond and its ability to participate in strong intermolecular hydrogen bonding.[10]
Caption: Key tautomeric equilibria in imidazo[4,5-b]pyridine-2-thione.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed; it is a dynamic state sensitive to the molecular environment. Understanding these influences is paramount for controlling reactions and interpreting biological data.
-
Solvent Polarity : This is one of the most critical factors. Polar solvents, particularly protic ones like ethanol and water, preferentially stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[10][12] In nonpolar solvents, the equilibrium may shift slightly, but the thione form generally remains dominant.[13]
-
pH : The pH of the medium can dramatically alter the species present. In basic conditions, deprotonation can occur, leading to the formation of a thiolate anion. This anion is a key intermediate in S-alkylation reactions, as it makes the sulfur atom a highly available nucleophile.[6] Conversely, in acidic conditions, protonation can occur on the ring nitrogens or the sulfur atom, further complicating the equilibrium.[14]
-
Temperature : The tautomeric equilibrium is temperature-dependent.[15][16] Variable-temperature NMR or UV-Vis studies can be employed to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.
-
Concentration : At higher concentrations, molecules that can form hydrogen-bonded dimers, like the thione tautomer, may become more stabilized, shifting the equilibrium further in their favor through self-association.[10]
Caption: Factors governing the thione-thiol tautomeric equilibrium.
Experimental Methodologies for Tautomer Elucidation
A multi-faceted experimental approach is necessary to unambiguously determine the predominant tautomeric form and study the equilibrium. The choice of method depends on whether the solid or solution state is being investigated.
Definitive Solid-State Analysis: X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for structural elucidation in the solid state. It provides precise atomic coordinates, allowing for the direct observation of proton locations and bond lengths (e.g., distinguishing a C=S double bond from a C-S single bond). This method offers unequivocal proof of the tautomeric structure within the crystal lattice.[6]
Probing the Solution State: Spectroscopic Techniques
In solution, where most biological processes and chemical reactions occur, spectroscopic methods are indispensable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools. In ¹H NMR, the presence and chemical shift of the N-H proton are key indicators. In ¹³C NMR, the chemical shift of the C2 carbon is highly diagnostic; a value in the range of ~160-180 ppm is characteristic of a thione (C=S) carbon.[17]
-
UV-Visible (UV-Vis) Spectroscopy : Tautomers possess different chromophoric systems and therefore exhibit distinct absorption maxima (λ_max). By comparing the spectrum of the compound of interest with that of "locked" derivatives (e.g., N-methylated and S-methylated analogues, which cannot tautomerize), one can assign the bands to specific tautomers.[9][15] This technique is particularly well-suited for studying the influence of solvents on the equilibrium.
-
Infrared (IR) Spectroscopy : The IR spectrum can provide evidence for the functional groups present. The thione form will exhibit a characteristic C=S stretching vibration, while the thiol form would show a weak S-H stretch.[9]
| Technique | Thione Form (Predominant) | Thiol Form (Minor) | Reference |
| ¹H NMR | Broad singlet for N-H proton | Sharp singlet for S-H proton (often not observed) | [6][17] |
| ¹³C NMR | C2 signal at ~160-180 ppm | C2 signal at a lower frequency | [17] |
| UV-Vis | Characteristic λ_max (e.g., ~320-330 nm) | Different λ_max (e.g., ~270-280 nm) | [9][10] |
| IR | C=S stretch (~1100-1250 cm⁻¹) | S-H stretch (~2550-2600 cm⁻¹, weak) | [9] |
| Table 1: Characteristic Spectroscopic Data for Tautomer Identification. |
Experimental Protocol: UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium
This protocol describes a self-validating system to investigate the influence of solvent polarity on the tautomeric equilibrium. The causality behind this choice is that UV-Vis is highly sensitive to changes in the electronic structure of the molecule, providing a clear window into the equilibrium shift.
-
Preparation of Stock Solutions :
-
Accurately weigh and dissolve the imidazo[4,5-b]pyridine-2-thione derivative in a high-purity volatile solvent (e.g., methanol) to create a concentrated stock solution (e.g., 10⁻³ M).
-
Prepare stock solutions of N-methyl and S-methyl "locked" analogues in the same manner. These serve as pure spectroscopic references for the thione and thiol forms, respectively.
-
-
Solvent Selection :
-
Choose a range of solvents with varying polarities, from nonpolar (e.g., dioxane, cyclohexane) to polar aprotic (e.g., acetonitrile, DMSO) and polar protic (e.g., ethanol, water).[10]
-
-
Sample Preparation :
-
For each solvent, prepare a dilute solution (e.g., 10⁻⁵ M) of the tautomeric compound by transferring a precise volume of the stock solution into a volumetric flask and diluting to the mark.
-
Repeat this process for the N-methyl and S-methyl reference compounds in each solvent.
-
-
Spectroscopic Measurement :
-
Using a dual-beam spectrophotometer, record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 500 nm. Use the pure solvent as the blank reference.
-
-
Data Analysis and Interpretation :
-
Overlay the spectra of the tautomeric compound and the two reference compounds for a given solvent.
-
Compare the λ_max of the main absorption band of the tautomeric compound to the λ_max of the reference compounds. A close match with the N-methyl derivative confirms the predominance of the thione form.
-
Analyze the shift in λ_max and changes in molar absorptivity across the solvent series. A shift towards the thione reference spectrum in more polar solvents provides strong evidence of solvent-induced equilibrium stabilization.[10][12]
-
Caption: Integrated workflow for comprehensive tautomer analysis.
Computational Chemistry as a Predictive Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights that complement experimental findings.
-
Predicting Tautomer Stability : DFT methods can be used to calculate the ground-state energies of all possible tautomers. By comparing these energies, one can predict the most stable form and the energy difference between them (ΔE). These calculations can be performed in the gas phase or by incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[5][9] The results consistently show the thione tautomer to be significantly more stable.[11]
-
Simulating Spectra : Time-Dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, allowing for the simulation of its UV-Vis spectrum.[12][14] Comparing the calculated spectrum for each tautomer with the experimental spectrum is a powerful method for confirming structural assignments.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |
| 1H-Thione | 0.00 (Reference) | 0.00 (Reference) |
| 3H-Thione | +0.5 to +2.0 | +0.5 to +2.0 |
| Thiol | +8.0 to +12.0 | +6.0 to +9.0 |
| Table 2: Representative DFT-calculated relative energies for imidazo[4,5-b]pyridine-2-thione tautomers. (Values are illustrative, based on typical findings for similar systems).[11] |
Synthetic Implications and Reactivity
The tautomeric equilibrium directly governs the regioselectivity of reactions such as alkylation.
-
S-Alkylation : Reaction at the sulfur atom typically proceeds via the thiol tautomer (or more accurately, the thiolate anion). These reactions are favored under basic conditions (e.g., using NaH, K₂CO₃) which deprotonate the thiol, generating a potent sulfur nucleophile.[6]
-
N-Alkylation : Reaction at one of the ring nitrogens proceeds from the more abundant thione tautomer. The specific nitrogen that is alkylated (N1, N3, or the pyridine N) can depend on steric and electronic factors, as well as the reaction conditions.[8]
By carefully selecting the reaction conditions (base, solvent), a chemist can exploit the tautomeric equilibrium to selectively direct alkylation to either the sulfur or a nitrogen atom, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
Conclusion: A Synthesis of Theory and Practice
For researchers and drug development professionals working with imidazo[4,5-b]pyridine-2-thione derivatives, a thorough understanding of tautomerism is not an academic exercise—it is fundamental to success. The evidence overwhelmingly indicates that these compounds exist predominantly in the thione form across most conditions. This preference is dictated by a combination of solvent effects, potential for hydrogen bonding, and intrinsic electronic stability. A synergistic approach, combining high-resolution solid-state analysis (X-ray), multi-platform solution-state spectroscopy (NMR, UV-Vis), and predictive computational modeling (DFT), provides the most complete and reliable picture of the tautomeric behavior. This knowledge is critical for rational drug design, interpreting biological activity data, and developing robust synthetic strategies.
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An In-Depth Technical Guide to the Biological Activity of Novel Imidazo[4,5-b]pyridine-2-thione Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a structural isostere of naturally occurring purines, represents a "privileged structure" in medicinal chemistry. Its unique architecture allows for interaction with a multitude of biological targets, leading to a broad spectrum of therapeutic activities.[1][2] This guide focuses specifically on the 2-thione derivatives of this core, exploring their synthesis, diverse biological activities, and the established protocols for their evaluation.
Synthesis of the Imidazo[4,5-b]pyridine-2-thione Core
The foundational step in exploring the biological potential of these compounds is an efficient and reliable synthesis. The primary route to the 1H-imidazo[4,5-b]pyridine-2(3H)-thione core involves the cyclization of a substituted 2,3-diaminopyridine with a thiocarbonyl source.
A common and effective method utilizes carbon disulfide (CS₂) in a basic medium, such as pyridine or potassium hydroxide. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the target thione.
This synthetic approach is favored for its operational simplicity and the ready availability of starting materials. Modifications to the pyridine and diamine precursors allow for the generation of a diverse library of substituted analogs for structure-activity relationship (SAR) studies.
Workflow: General Synthesis of Imidazo[4,5-b]pyridine-2-thione
Caption: General synthesis of the core imidazo[4,5-b]pyridine-2-thione scaffold.
Key Biological Activities & Mechanisms of Action
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1]
Anticancer Activity
Novel imidazo[4,5-b]pyridine derivatives have shown significant cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), colon (HCT116), and leukemia (K562) cells.[3][4][5]
Mechanism of Action: A primary mechanism for their anticancer effect is the inhibition of protein kinases, which are crucial for cell cycle progression and proliferation.[2] Specifically, certain derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[3] By inhibiting CDK9, these compounds can disrupt the cell cycle and induce apoptosis in cancer cells. Other proposed mechanisms include interaction with and intercalation into DNA and RNA, leveraging the scaffold's purine-like structure.[2]
Signaling Pathway: CDK9 in Transcriptional Regulation
Caption: Selective inhibition of COX-2 by imidazo[4,5-b]pyridine derivatives.
Table 3: COX Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound | COX-1 IC₅₀ (µmol/L) | COX-2 IC₅₀ (µmol/L) | Selectivity Index (COX-1/COX-2) | Reference |
| 3f | 21.8 | 9.2 | 2.37 | [4][6] |
Antiviral Activity
The exploration of imidazo[4,5-b]pyridines as antiviral agents is an emerging area. Some bromo-substituted derivatives have demonstrated selective but moderate activity against Respiratory Syncytial Virus (RSV), indicating a potential avenue for further optimization. [1]
Experimental Protocols & Methodologies
Scientific integrity requires robust and reproducible methodologies. The following are standardized, step-by-step protocols for evaluating the key biological activities discussed.
Protocol 1: In Vitro Anticancer Evaluation (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. [7]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product. [7][8][9]The amount of formazan produced is directly proportional to the number of viable cells. [10]* Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for another 2-4 hours. [7]Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals. [9] 6. Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. [8][9] 7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: In Vitro Antibacterial Evaluation (Broth Microdilution Method for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11]
-
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after incubation by visual inspection or spectrophotometry. [12][13]* Procedure:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a two-fold serial dilution series in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [14][15] 2. Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [11]Dilute this suspension to achieve the final desired inoculum concentration (typically ~5 x 10⁵ CFU/mL in the well).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [11] 5. MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). [11]This can be confirmed by measuring the optical density at 600 nm. [13]
-
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine-2-thione scaffold and its related analogs are a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation.
Future research should focus on:
-
Lead Optimization: Systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by these compounds.
-
In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy and safety in a living system.
The versatility of this scaffold, combined with established and robust screening methodologies, positions imidazo[4,5-b]pyridine-2-thione derivatives as a highly promising class for the development of next-generation therapeutics.
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An In-Depth Technical Guide to the Mechanism of Action of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
Abstract
The imidazo[4,5-b]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines that enables it to interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of imidazo[4,5-b]pyridine derivatives with diverse pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and modulators of the central nervous system.[1][3][4] This guide focuses on a specific, less-characterized derivative, 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione. While direct, extensive research on this particular molecule's mechanism of action is limited, this document will synthesize the known pharmacology of the core scaffold with an analysis of its unique chemical features—namely, the chloro and thione substitutions. By examining the established biological activities of closely related analogues, we will construct a series of well-founded hypotheses regarding its potential mechanisms of action. Furthermore, we will provide detailed, field-proven experimental protocols for researchers to systematically investigate these hypotheses, offering a roadmap for elucidating the precise biological function of this promising compound.
The Imidazo[4,5-b]pyridine Core: A Purine Isostere and Privileged Scaffold
The foundation of the target molecule's activity lies in its core imidazo[4,5-b]pyridine structure. This bicyclic heterocycle is a bioisostere of purine, the fundamental building block of nucleic acids (adenine, guanine) and critical signaling molecules like ATP and cAMP. This structural mimicry is a key reason for its "privileged" status; it allows the scaffold to fit into the active sites of numerous enzymes and receptors that have evolved to bind purines.[2][3]
The pyridine and imidazole rings work in concert. The nitrogen atoms in both rings can act as hydrogen bond acceptors and donors, while the aromatic system can engage in π-stacking interactions with aromatic amino acid residues in a protein's binding pocket. This combination of features provides a stable and versatile anchor for molecular recognition across diverse protein families.
Potential Mechanisms of Action Based on the Imidazo[4,5-b]pyridine Scaffold
Derivatives of the imidazo[4,5-b]pyridine core have been shown to modulate a wide range of biological targets. These established activities provide a logical starting point for investigating the mechanism of this compound.
Protein Kinase Inhibition
A significant number of imidazo[4,5-b]pyridine derivatives have been developed as protein kinase inhibitors.[3] Kinases play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins, and their dysregulation is a hallmark of cancer and inflammatory diseases. The purine-like core of the scaffold can effectively compete with ATP for binding in the kinase active site.
-
Causality of Action: The nitrogen atoms of the imidazo[4,5-b]pyridine ring system typically form key hydrogen bonds with the "hinge" region of the kinase domain, mimicking the interaction of the adenine portion of ATP. Substituents on the core structure then explore adjacent hydrophobic pockets to confer potency and selectivity. The 5-chloro substituent on our target molecule likely occupies such a pocket, potentially enhancing binding affinity.
G-Protein Coupled Receptor (GPCR) Modulation
The imidazo[4,5-b]pyridine scaffold is present in molecules that act as modulators for various GPCRs.
-
Positive Allosteric Modulators (PAMs) of mGlu2: Certain 5-aryl-imidazo[4,5-b]pyridin-2-ones have been identified as potent and selective PAMs of the metabotropic glutamate receptor 2 (mGlu2).[5] These compounds bind to an allosteric site on the receptor, enhancing its response to the endogenous ligand glutamate.
-
Corticotropin-Releasing Factor-1 (CRF1) Antagonists: Tricyclic imidazo[4,5-b]pyridin-2-ones have been developed as antagonists of the CRF1 receptor, a key player in the stress response.[6]
Enzyme Inhibition
Beyond kinases, the scaffold has shown inhibitory activity against other enzyme classes.
-
β-Glucuronidase Inhibition: 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives have demonstrated inhibitory activity against β-glucuronidase, an enzyme implicated in the progression of some cancers.[7]
-
Lumazine Synthase Inhibition: As a potential antimicrobial mechanism, imidazo[4,5-b]pyridines have been investigated as inhibitors of lumazine synthase, an enzyme essential for riboflavin biosynthesis in microorganisms but absent in humans.[8]
The Influence of Key Substituents: Chloro and Thione Groups
The specific biological activity of this compound will be heavily influenced by its two key substituents.
The 5-Chloro Group
The chlorine atom at the 5-position is an electron-withdrawing group that can modulate the electronic properties of the ring system. More importantly, its size and lipophilicity allow it to form favorable van der Waals and hydrophobic interactions in a protein binding pocket, often enhancing binding affinity. The presence of a chlorine atom has been associated with increased antimicrobial activity in some imidazopyridine derivatives.[1]
The 2-Thione Moiety: A Critical Functional Group
The replacement of a carbonyl group (an oxygen atom) with a thiocarbonyl or "thione" group (a sulfur atom) at the 2-position introduces several critical properties that can profoundly influence the molecule's mechanism of action.
-
Thione-Thiol Tautomerism: The imidazo[4,5-b]pyridine-2-thione can exist in equilibrium with its tautomeric thiol form. This equilibrium can be crucial for biological activity, as the two forms have different hydrogen bonding and metal-chelating properties.[1][4] The thiol form, with its free -SH group, is a potent nucleophile and metal ligand.
-
Metal Chelation and Metalloenzyme Inhibition: The thione/thiol group is an excellent chelator of metal ions.[2] Many enzymes, such as metallo-β-lactamases and certain matrix metalloproteinases, rely on metal cofactors (often zinc) in their active sites. The thione group can coordinate with these metal ions, leading to potent enzyme inhibition.[9][10] This represents a highly plausible mechanism of action, particularly for antimicrobial or anti-inflammatory effects.
-
Bioisosteric Effects: As a bioisostere of a carbonyl group, the thione can alter the molecule's physicochemical properties, such as polarity, lipophilicity, and metabolic stability, which can improve its drug-like characteristics.[6][11]
Hypothesized Mechanism of Action for this compound
Based on the evidence from related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Metalloenzyme Inhibition. The most compelling hypothesis, given the 2-thione moiety, is the inhibition of a metalloenzyme. The compound could act as an antimicrobial by targeting a bacterial metallo-β-lactamase or as an anti-inflammatory/anti-cancer agent by inhibiting a zinc-dependent matrix metalloproteinase (MMP) or histone deacetylase (HDAC).
-
Hypothesis 2: ATP-Competitive Kinase Inhibition. The compound may act as a kinase inhibitor, with the imidazo[4,5-b]pyridine core binding to the ATP pocket's hinge region and the 5-chloro group occupying a hydrophobic pocket. The thione group could form additional unique interactions, potentially conferring selectivity for specific kinases.
-
Hypothesis 3: Tubulin Polymerization Inhibition. Some imidazo[4,5-b]pyridine derivatives have been shown to inhibit tubulin polymerization, a mechanism central to the action of many cytotoxic anti-cancer drugs.[12] The specific substitutions on the target compound could favor this mode of action.
The following diagram illustrates the hypothetical mechanism of metalloenzyme inhibition.
Caption: Hypothetical mechanism of metalloenzyme inhibition by the target compound.
Experimental Protocols for Mechanistic Elucidation
To validate the aforementioned hypotheses, a systematic and self-validating experimental workflow is required. The following protocols provide a robust framework for this investigation.
Protocol 5.1: Initial Phenotypic Screening and Target Class Identification
Objective: To determine the broad biological effect of the compound and narrow down the potential target class.
Methodology:
-
Cell Viability Assays:
-
Select a panel of cell lines relevant to the hypothesized mechanisms (e.g., cancer cell lines like HCT-116, MCF-7; immune cells like macrophages; relevant bacterial strains).
-
Treat cells with a dose-response curve of the compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.
-
Measure cell viability using an MTT or CellTiter-Glo assay.
-
Causality Check: A potent cytotoxic effect in cancer cells would support Hypothesis 2 or 3. Potent antibacterial activity would support Hypothesis 1 (metallo-β-lactamase). A reduction in inflammatory markers (e.g., TNF-α) in stimulated macrophages would support Hypothesis 1 (MMPs).
-
-
Broad-Spectrum Kinase and Enzyme Panel Screening:
-
Submit the compound to a commercial fee-for-service screening panel (e.g., Eurofins KinaseProfiler™, Reaction Biology).
-
Screen against a large panel of kinases (~400) and a panel of metalloenzymes (MMPs, HDACs) at a fixed concentration (e.g., 10 µM).
-
Self-Validation: Hits (e.g., >50% inhibition) from this screen provide direct, albeit preliminary, evidence for a specific target family. The absence of hits would deprioritize these hypotheses.
-
Protocol 5.2: Target Validation and Direct Engagement Assays
Objective: To confirm direct binding of the compound to a putative target identified in Protocol 5.1.
Methodology:
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the compound and a vehicle control.
-
Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Analyze the soluble fraction of the target protein at each temperature by Western blot.
-
Causality Check: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature. A positive thermal shift is strong evidence of direct target engagement in a cellular context.
-
-
Isothermal Titration Calorimetry (ITC):
-
Use purified recombinant target protein and the compound.
-
Titrate the compound into the protein solution and measure the heat changes upon binding.
-
Self-Validation: ITC provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH), confirming a direct physical interaction.
-
Protocol 5.3: Elucidating Downstream Signaling Effects
Objective: To understand the cellular consequences of target engagement.
Methodology:
-
Phospho-Proteomics (if kinase inhibitor):
-
Treat cells with the compound at its IC50 concentration for a short duration (e.g., 1-2 hours).
-
Perform quantitative mass spectrometry-based proteomics to identify changes in the phosphoproteome.
-
Causality Check: A potent and selective kinase inhibitor should lead to the dephosphorylation of its direct substrates and downstream signaling nodes.
-
-
Substrate Cleavage Assay (if metalloenzyme inhibitor):
-
Use a commercially available fluorogenic substrate for the specific target enzyme (e.g., a generic MMP substrate).
-
Perform an in vitro enzymatic assay with recombinant enzyme, the substrate, and a dose-response curve of the compound.
-
Measure the reduction in fluorescence as a function of compound concentration to determine the IC50.
-
Self-Validation: This biochemical assay directly confirms functional inhibition of the enzyme's catalytic activity.
-
The following diagram outlines a comprehensive workflow for target identification and validation.
Caption: A logical workflow for identifying and validating the mechanism of action.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be definitively elucidated, its structural features provide a strong foundation for rational hypothesis testing. The purine-mimicking core suggests interaction with a broad range of protein families, while the 2-thione moiety points strongly towards metalloenzyme inhibition as a primary and compelling hypothesis. The experimental protocols outlined in this guide offer a clear, multi-pronged approach for researchers to systematically unravel its biological function. Future work should focus on executing these protocols, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, in vivo studies in relevant disease models to translate these mechanistic insights into potential therapeutic applications.
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An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Imidazo[4,5-b]pyridine-2-thiones
Foreword: The Role of Computational Chemistry in Modern Drug Discovery
The journey from a promising chemical scaffold to a clinically approved drug is arduous and expensive. Traditional drug discovery pipelines rely heavily on high-throughput screening (HTS) of vast compound libraries, a process that consumes significant time and resources. In recent years, in silico computational methods have emerged as an indispensable tool to rationalize and accelerate this process.[1][2] By predicting the interaction between a small molecule (a ligand) and its biological target (a receptor, typically a protein) at a molecular level, we can prioritize candidates, optimize their structures for better efficacy, and gain profound insights into their mechanism of action before ever synthesizing them in a lab.[1][3]
This guide provides a comprehensive, technically-grounded workflow for conducting in silico modeling and molecular docking studies, with a specific focus on the imidazo[4,5-b]pyridine-2-thione scaffold. This heterocyclic system is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, making it a "privileged scaffold" for targeting a wide range of biological macromolecules, particularly protein kinases.[4][5][6] We will move beyond a simple list of instructions, delving into the causality behind each procedural choice to equip researchers, scientists, and drug development professionals with the expertise to perform meaningful and reproducible computational studies.
Chapter 1: The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine core is a fused heterocyclic system that mimics the natural purine bases found in DNA and RNA.[6] This structural analogy allows it to act as a competitive inhibitor for enzymes that interact with purines, such as ATP-binding proteins like kinases.[4] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8][9]
Numerous studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as inhibitors of key therapeutic targets:
-
Kinase Inhibition: This is one of the most explored areas, with derivatives showing inhibitory activity against Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and Bruton's tyrosine kinase (BTK), all of which are crucial targets in oncology.[7][8][10][11]
-
Antimicrobial Activity: Specific derivatives have been designed and evaluated as inhibitors of essential microbial enzymes like Lumazine synthase and tyrosyl-tRNA synthetase, presenting novel avenues for antibiotic development.[12][13]
-
Antitubercular Agents: The scaffold has been successfully utilized to develop potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis.[14]
The addition of a thione group at the 2-position (imidazo[4,5-b]pyridine-2-thione) further modulates the electronic and steric properties of the molecule, offering unique opportunities for establishing specific interactions within a protein's binding site. This guide will use this specific scaffold as the central subject of our in silico workflow.
Chapter 2: Core Principles of Structure-Based Drug Design (SBDD)
Structure-Based Drug Design is a computational methodology that relies on the three-dimensional structure of a biological target to identify and design compounds that can bind to it.[1] Molecular docking is the cornerstone of SBDD.[3]
What is Molecular Docking? Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor).[2][3] The process involves two primary components:
-
A Search Algorithm: This explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site.[15]
-
A Scoring Function: This evaluates each generated pose and assigns a score, typically in units of energy (e.g., kcal/mol), to estimate the binding affinity. A more negative score generally indicates a more favorable binding interaction.[16][17]
The ultimate goal is to identify a binding pose that is both sterically and energetically favorable, providing a hypothesis for how the molecule exerts its biological effect.[18] This information is invaluable for guiding medicinal chemistry efforts to improve potency and selectivity.
The Hierarchical Virtual Screening Funnel
Molecular docking is often employed in a virtual screening (VS) campaign, where large libraries of compounds are computationally evaluated to identify a smaller subset of promising "hits" for experimental testing.[2][19][20] This is typically performed in a hierarchical or funnel-like manner to manage computational expense.[21]
Caption: The validated molecular docking workflow.
Step 5: Post-Docking Analysis: From Scores to Insights
A docking score alone is insufficient. A thorough analysis involves evaluating the binding pose and the nature of the molecular interactions. [16][22] Protocol:
-
Rank by Binding Affinity: The primary ranking metric is the docking score (e.g., ΔG in kcal/mol). A more negative value suggests stronger binding affinity. [17]2. Visual Inspection: Load the receptor-ligand complex into a visualizer. Critically examine the top-ranked poses. [17]Does the ligand fit well within the binding pocket? Is the pose sterically plausible?
-
Analyze Key Interactions: This is the most crucial part of the analysis. Identify the specific amino acid residues involved in binding. [17]Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding affinity and specificity. [23] * Hydrophobic Interactions: Interactions between non-polar regions of the ligand and receptor contribute significantly to binding.
-
Pi-Pi Stacking or Cation-Pi Interactions: The aromatic rings of the imidazo[4,5-b]pyridine core are well-suited for these types of interactions with residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Compare to Known Inhibitors: If available, compare the binding mode of your compound to that of known inhibitors of the target. Does your compound form similar key interactions? This can increase confidence in the predicted pose. [24]
Chapter 4: Case Study: Docking of Imidazo[4,5-b]pyridine-2-thione Derivatives into Aurora A Kinase
To illustrate the process, let's consider a hypothetical case study targeting Aurora A Kinase (AURKA), a well-known cancer target. [7]We will dock a small set of hypothetical imidazo[4,5-b]pyridine-2-thione derivatives into the ATP-binding site.
Table 1: Hypothetical Docking Results for Imidazo[4,5-b]pyridine-2-thione Derivatives against Aurora A Kinase
| Compound ID | R-Group Substitution | Docking Score (kcal/mol) | Key Interacting Residues (H-Bonds) | Other Key Interactions (Hydrophobic, Pi-Stacking) |
| IZP-01 | -H | -8.2 | Ala213, Leu139 | Val147, Leu263 |
| IZP-02 | -4-Fluorophenyl | -9.1 | Ala213, Glu211 | Val147, Leu263, Tyr212 (Pi-Stacking) |
| IZP-03 | -3-Aminophenyl | -9.5 | Ala213, Glu211, Asp274 | Val147, Leu263 |
| IZP-04 | -Cyclopropyl | -8.5 | Ala213 | Val147, Leu263, Leu210 |
Analysis of Case Study Results: From this hypothetical data, we can draw several conclusions to guide further drug design:
-
Substitution on the core scaffold generally improves binding affinity compared to the unsubstituted parent compound (IZP-01).
-
The addition of a phenyl ring (IZP-02, IZP-03) allows for a potential pi-stacking interaction with Tyr212, significantly improving the score.
-
The amino group on IZP-03 forms an additional hydrogen bond with Asp274, resulting in the best docking score of the series. This suggests that incorporating hydrogen bond donors at this position could be a fruitful strategy for optimization.
Chapter 5: Conclusion and Future Directions
This guide has outlined a rigorous, self-validating workflow for conducting molecular docking studies on imidazo[4,5-b]pyridine-2-thione derivatives. By focusing on meticulous preparation of both the receptor and ligand, validating the protocol through re-docking, and performing a detailed analysis of the resulting poses and interactions, researchers can generate reliable, actionable hypotheses. [1][3] It is crucial to remember that in silico modeling is a predictive tool, not a replacement for experimental validation. [25]The results from these studies provide a powerful method to rationalize observations and intelligently guide the design-synthesis-testing cycle of drug discovery. The most promising compounds identified through this workflow should always be synthesized and subjected to in vitro biological assays to confirm their activity. By integrating computational and experimental approaches, we can significantly enhance the efficiency and success rate of discovering novel therapeutics based on the versatile imidazo[4,5-b]pyridine scaffold.
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- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. mdpi.com [mdpi.com]
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- 9. mdpi.com [mdpi.com]
- 10. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Deep Dive: Discovery of Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors
[1][2]
Executive Summary: The Purine Mimetic Advantage
The imidazo[4,5-b]pyridine scaffold represents a privileged structure in kinase inhibitor discovery due to its electronic and steric resemblance to the adenine core of ATP. This "scaffold hopping" strategy allows for potent interactions with the kinase hinge region while offering distinct vectors for substitution to achieve selectivity—a critical challenge in the crowded ATP-competitive inhibitor space.
This technical guide dissects the discovery, synthesis, and structure-activity relationship (SAR) optimization of this scaffold, with a specific focus on its application in targeting Aurora Kinases and c-Met . We provide validated protocols and mechanistic insights to accelerate your own lead optimization campaigns.
Core Chemistry: Synthetic Architecture
The utility of the imidazo[4,5-b]pyridine scaffold lies in its modular synthesis. The most robust industrial route proceeds via the functionalization of 2-chloro-3-nitropyridine . This pathway allows for the independent introduction of diversity at the N1/N3, C2, and C5/C6/C7 positions.
Primary Synthetic Workflow
The following diagram illustrates the standard "SNAr
Figure 1: Modular synthetic pathway for the construction of the imidazo[4,5-b]pyridine core.
Detailed Synthetic Protocol (Self-Validating)
Objective: Synthesis of 2-substituted-3H-imidazo[4,5-b]pyridine.
-
Nucleophilic Substitution (SNAr):
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) in dry THF.
-
Add primary amine (R-NH2, 1.1 eq) and DIPEA (1.5 eq).
-
Validation Point: Monitor by TLC (vanishing starting material ~254 nm). The product is usually a yellow/orange solid.
-
-
Reduction:
-
Suspend the nitro-amine intermediate in EtOH/H2O (4:1).
-
Add Iron powder (5.0 eq) and NH4Cl (5.0 eq). Reflux for 2 hours.
-
Critical Step: Filter hot through Celite to remove iron sludge. The filtrate turns dark upon oxidation; proceed immediately to cyclization to avoid dimerization.
-
-
Cyclization:
-
Dissolve the diamine in DMF. Add aldehyde (1.0 eq) and Na2S2O5 (oxidant).
-
Heat to 100°C for 4-6 hours.
-
Purification:Precipitate with water or purify via flash chromatography (DCM/MeOH gradient).
-
Medicinal Chemistry & SAR: The Aurora Kinase Case Study
The imidazo[4,5-b]pyridine scaffold gained prominence through the discovery of CCT137690 , a highly orally bioavailable Aurora kinase inhibitor. The design philosophy focuses on mimicking the adenine ring of ATP while exploiting specific residues for isoform selectivity (Aurora A vs. B).
Structural Logic and Selectivity[3]
-
Hinge Binding: The N1 and N3 nitrogens (or N3 and C2-substituents) form the critical hydrogen bond acceptor/donor motif with the kinase hinge region (e.g., Ala213 in Aurora A).
-
Solubilizing Group (C7 Position): Derivatization at the C7 position (often via a piperazine linker) projects into the solvent-exposed region, improving PK properties without compromising binding affinity.
-
Selectivity Filter: The "Gatekeeper" residue and the specific residue at position 217 (Thr in Aurora A, Glu in Aurora B) are exploited. Bulky substituents at C2 can induce conformational changes or clash with the larger Glu217 in Aurora B, driving selectivity for Aurora A.
Quantitative Data: Lead Optimization Series
The following table summarizes the SAR progression from an early hit to the preclinical candidate CCT137690.
| Compound ID | R1 (N3-Position) | R2 (C2-Position) | R3 (C7-Position) | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Selectivity (A/B) |
| Hit 1 | Methyl | Phenyl | H | 1.2 | 0.9 | ~1x |
| CCT129202 | Methyl | 4-aminophenyl | Morpholine | 0.085 | 0.52 | 6x |
| CCT137690 | H | 4-(4-methylpiperazin)phenyl | Piperazine-isoxazole | 0.015 | 0.025 | ~1.6x (Dual) |
Table 1: SAR evolution demonstrating the impact of C7-solubilizing groups and C2-aryl modifications on potency. Data synthesized from Bavetsias et al. (2010).
Mechanism of Action Diagram
The following diagram visualizes the binding mode logic derived from X-ray co-crystal structures (e.g., PDB: 2X81).
Figure 2: Pharmacophore map of imidazo[4,5-b]pyridine binding within the Aurora A ATP pocket.
Experimental Protocols: Kinase Inhibition Assay
To validate the potency of synthesized derivatives, a robust biochemical assay is required. We recommend a FRET-based assay (e.g., Z'-LYTE) or a standard Radiometric (
Radiometric Kinase Assay Protocol
Principle: Measures the transfer of the
Reagents:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. -
Substrate: Kemptide (LRRASLG) for Aurora A.
-
ATP Mix: 10 µM cold ATP + 0.5 µCi [
- P]ATP per well.
Workflow:
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Add 1 µL to 96-well plate.
-
Enzyme Addition: Add 20 µL of Enzyme/Substrate mix (final conc: 5 nM Aurora A, 20 µM Kemptide).
-
Reaction Start: Initiate by adding 5 µL of ATP Mix.
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
Termination: Stop reaction with 25 µL of 75 mM Phosphoric Acid.
-
Filtration: Transfer to P81 phosphocellulose filter plates. Wash 3x with 75 mM Phosphoric Acid.
-
Detection: Add scintillation fluid and read on a MicroBeta counter.
Figure 3: Step-by-step workflow for the radiometric kinase inhibition assay.
Future Outlook: Beyond Aurora
While Aurora kinases served as the proving ground, the imidazo[4,5-b]pyridine scaffold is evolving. Current research focuses on:
-
Covalent Inhibition: Targeting non-catalytic cysteines (e.g., in BTK or EGFR) by appending acrylamide warheads to the C2 or C6 positions.
-
Allosteric Modulation: Utilizing the C6 vector to access back-pockets (e.g., in p38 MAPK), stabilizing inactive conformations (Type II inhibition).
-
PROTACs: Using the scaffold as a high-affinity warhead linked to E3 ligase recruiters for targeted protein degradation.
References
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2026.[1] Link
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 2007.[2] Link
-
Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 2010. Link
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 2013.[3] Link
-
Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 2012. Link
-
Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors. ChemMedChem, 2019. Link
Sources
- 1. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells – ScienceOpen [scienceopen.com]
Methodological & Application
Application Notes and Protocols for Imidazo[4,5-b]pyridine-2-thiones in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of imidazo[4,5-b]pyridine-2-thione derivatives in cancer research. This document outlines the rationale for their investigation, prevalent mechanisms of action, and detailed protocols for their evaluation as potential anticancer agents.
Introduction: A Privileged Scaffold for Anticancer Drug Discovery
The imidazo[4,5-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows molecules derived from this core to interact with a wide range of biological targets, particularly those involved in cell proliferation and survival.[1][2] The introduction of a thione group at the 2-position creates the 1H-imidazo[4,5-b]pyridine-2(3H)-thione structure, a versatile chemical entity that serves as a foundational template for developing novel therapeutic agents.[3][4]
The thione group (C=S) is a key functional handle. It can be readily modified, for instance, through S-alkylation, to generate diverse libraries of compounds for screening.[4] This guide details the potential mechanisms through which these compounds exert their anticancer effects and provides robust experimental workflows to validate their activity and elucidate their molecular targets.
Potential Mechanisms of Action in Oncology
While research specifically detailing the molecular targets of imidazo[4,5-b]pyridine-2-thiones is emerging, the broader class of imidazo[4,5-b]pyridine derivatives has been extensively studied, providing strong logical starting points for investigation. The primary mechanism identified for this scaffold is the inhibition of protein kinases that are critical for cancer cell growth and survival.
Key Molecular Targets:
-
Kinase Inhibition : Many derivatives function as ATP-competitive inhibitors of serine/threonine kinases. Overactivity of these kinases is a hallmark of many cancers.
-
Cyclin-Dependent Kinase 9 (CDK9) : As a key regulator of transcription, CDK9 inhibition leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1. This depletion of pro-survival signals triggers the intrinsic apoptotic cascade.[5][6]
-
Aurora Kinases (A, B, C) : These are essential for proper mitotic progression, including spindle formation and chromosome segregation. Their inhibition by imidazo[4,5-b]pyridine derivatives can lead to mitotic catastrophe, polyploidy, and ultimately, apoptosis.[7][8]
-
p21-Activated Kinase 4 (PAK4) : This kinase is implicated in cancer cell motility, cytoskeletal dynamics, and proliferation. Targeting PAK4 can inhibit metastasis and tumor growth.[9]
-
-
Tubulin Polymerization Inhibition : Certain compounds based on this scaffold have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
The diagram below illustrates the principal kinase inhibition pathways that are likely targets for this class of compounds.
Caption: Potential Kinase Inhibition Pathways for Imidazo[4,5-b]pyridine Scaffolds.
Application Notes: A Step-by-Step Experimental Workflow
Evaluating a novel imidazo[4,5-b]pyridine-2-thione derivative requires a systematic approach, moving from broad phenotypic screening to specific mechanistic studies.
Caption: Experimental Workflow for Evaluating Novel Anticancer Compounds.
Step 1: Primary Screening for Cytotoxicity
The initial goal is to assess the compound's ability to reduce the viability of cancer cells. This is typically done across a panel of cell lines from different cancer types (e.g., breast, colon, lung) to identify potency and potential selectivity. The half-maximal inhibitory concentration (IC50) is the key metric derived from this step.
-
Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay is a reliable, cost-effective method for determining metabolic activity, which correlates with cell viability.[11][12] A detailed protocol is provided in Section 5.
Step 2: Elucidating the Mechanism of Cell Death
Once a compound shows cytotoxic activity, the next crucial step is to determine how it kills the cells. The primary distinction to be made is between apoptosis (programmed cell death), a preferred mechanism for anticancer drugs, and necrosis (uncontrolled cell death).
-
Recommended Protocols:
-
Caspase Activity Assay: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[6][13][14] Luminescent or colorimetric assays (e.g., Caspase-Glo® 3/7) provide quantitative data on caspase activation.
-
Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Step 3: Identifying the Molecular Target
With apoptosis confirmed, the investigation moves to identifying the specific molecular pathway being disrupted. Based on the known pharmacology of the imidazo[4,5-b]pyridine scaffold, kinase inhibition is the most probable mechanism.
-
Recommended Protocols:
-
In Vitro Kinase Inhibition Assays: Commercially available assays can directly measure the ability of a compound to inhibit the activity of specific kinases like Aurora A/B or CDK9 in a cell-free system, allowing for the determination of an enzymatic IC50.
-
Western Blot Analysis: This technique is used to measure changes in protein levels downstream of the target. For example, if CDK9 is inhibited, a decrease in Mcl-1 protein should be observed.[6] If apoptosis is induced, an increase in cleaved PARP or cleaved Caspase-3 will be evident.[15]
-
Cell Cycle Analysis: Treatment with CDK or Aurora kinase inhibitors typically causes cells to arrest at specific phases of the cell cycle.[14][15] Propidium iodide staining followed by flow cytometry can quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Summary: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
The following table summarizes the reported cytotoxic and inhibitory activities of several imidazo[4,5-b]pyridine derivatives to provide a contextual baseline for new research.
| Compound/Derivative Class | Target / Cell Line | Reported IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Series | CDK9 (enzymatic) | 0.63 - 1.32 | [5] |
| Imidazo[4,5-b]pyridine Series | MCF-7 (Breast Cancer) | Active (Specific IC50 not listed) | [5] |
| Imidazo[4,5-b]pyridine Series | HCT116 (Colon Cancer) | Active (Specific IC50 not listed) | [5] |
| Tetracyclic Imidazo[4,5-b]pyridine (Cpd. 6a) | Various Cancer Cells | 0.2 - 0.9 | [16] |
| Imidazo[4,5-b]pyridine (Cpd. 31) | Aurora-A (enzymatic) | 0.042 | [8] |
| Imidazo[4,5-b]pyridine (Cpd. 31) | Aurora-B (enzymatic) | 0.198 | [8] |
| Amidino-substituted Imidazo[4,5-b]pyridines | Leukemia & Lymphoma | 11.9 - 17.0 | [10] |
| S-alkylated Imidazo[4,5-b]pyridine-2-thiones | Various Cancer Cells | Preliminary cytotoxic activity noted | [4] |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability and Cytotoxicity Assay
Principle: This assay measures the activity of mitochondrial reductase enzymes in living cells, which convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom cell culture plates
-
Imidazo[4,5-b]pyridine-2-thione compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) and "cells + vehicle" (negative control). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid vehicle toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This is a homogeneous, luminescent assay that measures the activity of caspases-3 and -7. The assay reagent contains a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal produced by luciferase.
Materials:
-
Cells seeded and treated in a white-walled 96-well plate as described in Protocol 1.
-
Caspase-Glo® 3/7 Reagent (Promega or equivalent).
-
Luminometer or microplate reader with luminescence detection.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a desired time period (e.g., 12, 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express results as fold-change in luminescence relative to the vehicle-treated control to quantify the induction of apoptosis.
Protocol 3: Western Blot Analysis for Key Protein Markers
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This is critical for validating the downstream effects of a putative kinase inhibitor.
Materials:
-
Cells cultured and treated in 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved-PARP, anti-p53, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression levels between treated and control samples.
References
-
El-Gamal, M. I., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available from: [Link][5]
-
Gouda, M. A., et al. (2023). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. This is a general reference to the use of MTT and apoptosis assays for this class of compounds. Available from: [Link][11]
-
Wlodarczyk, M., & Demchuk, O. M. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 421. Available from: [Link][7]
-
Wang, Y., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 138-148. Available from: [Link][6]
-
Yilmaz, I., & Cakir, C. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1305, 137759. Available from: [Link][12]
-
Kranjc, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(24), 8993. Available from: [Link][10]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available from: [Link][17]
-
Kim, H. S., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2580-2583. Available from: [Link][9]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available from: [Link][1]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. Available from: [Link][2]
-
Wlodarczyk, M., & Demchuk, O. M. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. Available from: [Link][18]
-
Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. Available from: [Link][13]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available from: [Link][8]
-
Perković, I., et al. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. ChemMedChem. Available from: [Link][16]
-
Wlodarczyk, M., & Demchuk, O. M. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available from: [Link][3]
-
Al-Tel, T. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3149-3158. Available from: [Link][15]
-
Mrozek-Hewes, D. (2025). New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues. ResearchGate. Available from: [Link][4]
-
Kamal, A., et al. (2015). Synthesis of imidazo[2,1-b][5][6][7]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Publishing. Available from: [Link][14]
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- 14. Synthesis of imidazo[2,1-b][1,3,4]thiadiazole–chalcones as apoptosis inducing anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. journal.waocp.org [journal.waocp.org]
- 16. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 18. researchgate.net [researchgate.net]
Application Note: Technical Evaluation of 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione in Antimicrobial Assays
Executive Summary
This application note details the standardized protocols for evaluating the antimicrobial efficacy of 5-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (hereafter referred to as 5-Cl-IPT ). As a purine bioisostere, the imidazo[4,5-b]pyridine scaffold exhibits significant pharmacological potential, particularly in inhibiting bacterial DNA gyrase and dihydrofolate reductase (DHFR). This guide provides researchers with optimized workflows for solubility management, Minimum Inhibitory Concentration (MIC) determination, and Time-Kill kinetic profiling, specifically tailored to address the lipophilicity and thione-thiol tautomerism inherent to this compound.
Chemical Background & Handling[1][2][3]
Structural Properties & Tautomerism
The core challenge in working with 5-Cl-IPT is its thione-thiol tautomerism. In solution, the compound exists in equilibrium between the thione (1,3-dihydro-2H-thione) and thiol (2-mercapto) forms.
-
Dominant Form: In neutral, solid-state, and polar aprotic solvents (DMSO), the thione form generally predominates.
-
Reactivity: The sulfur moiety is susceptible to oxidation, potentially forming disulfide dimers (bis-compound) if left in aerated basic solutions for extended periods.
Solubility & Stock Preparation
5-Cl-IPT is poorly soluble in water but soluble in DMSO and DMF.
-
Vehicle: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.
-
Stock Concentration: Prepare a 10 mg/mL (approx. 50 mM) master stock.
-
Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or oxidation.
Protocol: Stock Solution Preparation
-
Weigh 10 mg of 5-Cl-IPT powder.
-
Add 1.0 mL of 100% DMSO.
-
Vortex for 60 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.
-
Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose acetate, which may dissolve in DMSO).
Experimental Protocols
Assay 1: Minimum Inhibitory Concentration (MIC)
Methodology: Broth Microdilution (CLSI M07-A10 Standards) Objective: Determine the lowest concentration of 5-Cl-IPT that visibly inhibits bacterial growth.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Controls: Ciprofloxacin or Vancomycin (Positive Control), DMSO (Vehicle Control).
Workflow Diagram
Figure 1: Workflow for Broth Microdilution MIC determination.
Step-by-Step Procedure
-
Plate Setup: Dispense 100 µL of CAMHB into columns 1–12 of a 96-well flat-bottom plate.
-
Compound Dilution:
-
Add 100 µL of 5-Cl-IPT stock (diluted to 512 µg/mL in media) to Column 1.
-
Perform 2-fold serial dilutions from Column 1 to Column 10. Discard 100 µL from Column 10.
-
Column 11: Growth Control (Media + Bacteria + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Prepare a 0.5 McFarland standard bacterial suspension (approx.
CFU/mL). -
Dilute 1:100 in CAMHB to achieve
CFU/mL. -
Add 100 µL of this suspension to wells in Columns 1–11. Final assay concentration:
CFU/mL.
-
-
Incubation: Seal plate with breathable film. Incubate at 37°C for 16–20 hours.
-
Readout:
-
Visual: Look for turbidity (pellet formation).
-
Resazurin (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours. Blue
Pink indicates growth.
-
Assay 2: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic and bactericidal activity. Rationale: Imidazopyridine derivatives often exhibit time-dependent killing if acting via DNA gyrase inhibition.
Workflow
-
Preparation: Prepare tubes containing CAMHB with 5-Cl-IPT at 1x MIC , 2x MIC , and 4x MIC . Include a growth control (no drug).
-
Inoculation: Inoculate with
CFU/mL of the target organism. -
Sampling: Incubate at 37°C with shaking (200 rpm).
-
Timepoints: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar. Count colonies after 24h incubation.
Data Interpretation:
-
Bactericidal:
reduction in CFU/mL relative to the initial inoculum. -
Bacteriostatic:
reduction.
Mechanism of Action (MoA) Screening
To validate the target of 5-Cl-IPT, researchers should verify if the compound acts via membrane disruption or intracellular targeting (e.g., DNA replication).
Membrane Integrity Assay (Propidium Iodide)
Imidazopyridine-thiones are generally intracellular targets, but lipophilic modifications (like the 5-chloro group) can sometimes cause non-specific membrane permeabilization.
-
Treat bacterial cells with 4x MIC of 5-Cl-IPT for 1 hour.
-
Stain with Propidium Iodide (PI) (30 µM).
-
Measure fluorescence (Ex: 535 nm / Em: 617 nm).
-
Result: High fluorescence indicates membrane damage (false positive for specific intracellular mechanism). Low fluorescence suggests the compound enters via diffusion/transport and acts intracellularly.
Pathway Validation Logic
Figure 2: Decision tree for distinguishing specific MoA from non-specific lysis.
Data Presentation & Analysis
Calculating MIC
The MIC is defined as the lowest concentration well with no visible growth.
Reporting Standards Table
When reporting results, structure data as follows to ensure reproducibility:
| Parameter | Specification |
| Compound | 5-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione |
| Solvent Final % | |
| Inoculum Size | |
| Media pH | 7.2 - 7.4 |
| Incubation | 37°C, Aerobic, 18 hours |
Safety & References
Safety Precautions
-
Thione Sensitivity: Thione-containing heterocycles can be skin sensitizers. Wear nitrile gloves and work in a fume hood during powder handling.
-
Waste Disposal: Chlorinated heterocycles are persistent organic pollutants. Dispose of via high-temperature incineration services.
References
-
Imidazopyridine Antimicrobial Class Overview
-
Synthesis & Regioselectivity of Chloro-Imidazopyridines
-
Standardized MIC Protocols
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
-
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes and Protocols for the Development of In Vitro Assays for Imidazo[4,5-b]pyridine-2-thione Derivatives
Introduction
Imidazo[4,5-b]pyridine-2-thione and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities. These activities include, but are not limited to, antiviral, antibacterial, and kinase inhibitory effects. The development of robust and reliable in vitro assays is a critical step in the drug discovery pipeline for this class of compounds. It allows for the systematic evaluation of their biological activity, mechanism of action, and structure-activity relationships (SAR).
This guide provides a comprehensive overview and detailed protocols for the development of in vitro assays tailored to imidazo[4,5-b]pyridine-2-thione derivatives. As a senior application scientist, the following sections are designed to provide not just procedural steps, but also the scientific rationale behind these choices, ensuring the development of self-validating and trustworthy assay systems.
Part 1: Initial Compound Characterization and Assay Considerations
Prior to initiating any biological assay, a thorough characterization of the imidazo[4,5-b]pyridine-2-thione derivatives is paramount. The physicochemical properties of the test compounds can significantly impact assay performance and data interpretation.
Key Considerations:
-
Solubility: The solubility of the compounds in aqueous buffers is a critical parameter. Poor solubility can lead to compound precipitation and inaccurate determination of biological activity. It is recommended to determine the aqueous solubility of each derivative and to use a suitable co-solvent, such as dimethyl sulfoxide (DMSO), at a final concentration that does not affect the assay performance (typically ≤ 1%).
-
Stability: The stability of the compounds under assay conditions (e.g., temperature, pH, light exposure) should be assessed to ensure that the observed biological effects are due to the compound itself and not its degradation products.
-
Purity: The purity of the compounds should be determined using methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure that any observed activity is not due to impurities.
Part 2: Primary Screening Assays: Assessing General Cytotoxicity
A primary assessment of the general cytotoxicity of the imidazo[4,5-b]pyridine-2-thione derivatives is essential to distinguish between specific biological effects and non-specific toxicity. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the imidazo[4,5-b]pyridine-2-thione derivatives in cell culture medium. Add the diluted compounds to the cells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | IC50 (µM) |
| Derivative 1 | > 100 |
| Derivative 2 | 55.2 |
| Derivative 3 | 12.8 |
| Doxorubicin | 0.5 |
Experimental Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Part 3: Target-Specific Assays: Kinase Inhibition
Many heterocyclic compounds, including those with an imidazo[4,5-b]pyridine core, are known to target protein kinases. Therefore, a kinase inhibition assay is a logical next step to elucidate the specific mechanism of action.
ADP-Glo™ Kinase Assay Protocol
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the imidazo[4,5-b]pyridine-2-thione derivative at various concentrations. Include a no-kinase control and a vehicle control. Incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Compound | Kinase Target | IC50 (nM) |
| Derivative 3 | Kinase X | 75 |
| Derivative 4 | Kinase X | 250 |
| Staurosporine | Kinase X | 10 |
Signaling Pathway Diagram:
Caption: Logic of target engagement validation.
References
-
MTT Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Western Blotting: Mahmood, T., & Yang, P.-C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]
-
BCA Protein Assay: Smith, P. K., et al. (1985). Measurement of protein using bicinchoninic acid. Analytical Biochemistry, 150(1), 76-85. [Link]
Application Notes and Protocols for High-Throughput Screening of Imidazo[4,5-b]pyridine-2-thione Libraries
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold in Drug Discovery
The imidazo[4,5-b]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1] This mimicry allows compounds derived from this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.[2][3][4]
The imidazo[4,5-b]pyridine core has been successfully incorporated into inhibitors of critical signaling proteins such as p38 MAP kinase and Bruton's tyrosine kinase (BTK), demonstrating its therapeutic potential.[5][6] The "-2-thione" modification further enhances the scaffold's utility, providing a versatile chemical handle for library synthesis and potentially unique interactions within target binding sites.[1][7]
High-throughput screening (HTS) is an indispensable technology for interrogating large, diverse chemical libraries against these targets to identify starting points for drug development.[8] This guide provides a comprehensive framework for designing and executing robust HTS campaigns for imidazo[4,5-b]pyridine-2-thione libraries, with a focus on scientific integrity, methodological rigor, and actionable protocols.
Part 1: The HTS Workflow - A Conceptual Framework
The primary objective of an HTS campaign is not merely to identify active compounds, but to find validated hits with genuine, on-target activity that can serve as the foundation for a lead optimization program. This is a multi-stage process designed to systematically filter a large library down to a small number of high-quality chemical series.
Caption: High-level overview of the HTS campaign workflow.
Part 2: Assay Development - The Foundation of a Successful Screen
The choice and development of the assay are the most critical determinants of an HTS campaign's success. The assay must be robust, reproducible, and relevant to the biological target. For imidazo[4,5-b]pyridine libraries, which are rich in potential kinase inhibitors, both biochemical and cell-based assays are highly applicable.
Biochemical Assays: Probing Direct Target Engagement
Biochemical assays measure the direct interaction of a compound with a purified biological target, such as a kinase enzyme. They are essential for understanding on-target potency.
Causality Behind Assay Choice: The universal product of any kinase reaction is ADP.[9][10] Therefore, directly or indirectly measuring ADP production or substrate phosphorylation provides a direct, robust readout of enzyme activity. Homogeneous, "mix-and-read" formats are highly preferred for HTS due to their simplicity and scalability, minimizing wash steps and automation complexity.[3][11]
Recommended Formats for Kinase Targets:
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This TR-FRET technology is a gold standard for kinase assays.[2][3] It typically involves a biotinylated substrate and a europium cryptate-labeled anti-phospho-antibody, providing a highly sensitive and robust signal.
-
Transcreener® ADP Assay: This fluorescence polarization (FP) or TR-FRET based assay directly quantifies ADP production using a highly specific antibody, making it a universal platform for any ATP-dependent enzyme.[9]
-
AlphaScreen® Technology: This bead-based proximity assay is extremely sensitive and can be configured to detect either substrate phosphorylation or ADP production.[11]
Cell-Based Assays: Assessing Biologically Relevant Activity
Cell-based assays provide data within a physiological context, offering insights into a compound's ability to cross the cell membrane, its efficacy on the target within the cell, and potential cytotoxicity.[12][13][14] They represent approximately half of all HTS campaigns performed.[15][16]
Causality Behind Assay Choice: A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability or rapid efflux. Conversely, some compounds may require metabolic activation. Cell-based assays are crucial for identifying compounds with a higher probability of in vivo success.[12]
Recommended Formats:
-
Target Engagement Assays: These assays measure the binding of a compound to its target inside the cell.
-
Signaling Pathway Assays: Reporter gene assays (e.g., luciferase) can be engineered to report on the activation or inhibition of a specific signaling pathway downstream of the target kinase.[12]
-
Cell Viability/Proliferation Assays: These are critical for identifying compounds that are cytotoxic, which can be a desired outcome (e.g., in oncology) or an unwanted off-target effect. Common methods include ATP-based luminescence (CellTiter-Glo®) or tetrazolium reduction (MTT, MTS).[12][14]
Caption: Simplified kinase signaling pathway showing inhibitor action.
Assay Validation: Building a Self-Validating System
Before initiating a full-scale screen, the chosen assay must be rigorously validated to ensure its performance is acceptable for HTS. This involves optimizing experimental conditions and evaluating statistical performance.
Key Quality Control Metrics: The trustworthiness of HTS data is paramount and is quantified using statistical metrics derived from the performance of positive and negative controls on each assay plate.
| Metric | Formula | Interpretation | Recommended Value |
| Signal-to-Background (S/B) | Mean(Positive Control) / Mean(Negative Control) | Measures the dynamic range of the assay. A high S/B is good but can be misleading as it ignores variability.[17] | > 5 |
| Z'-Factor | 1 - [3 * (SDpos + SDneg)] / |Meanpos - Meanneg| | A measure of assay quality that accounts for both dynamic range and data variability. It reflects the separation between control populations.[17][18] | > 0.5 (Excellent > 0.7) [17] |
Where SD is the standard deviation, and pos/neg refer to positive and negative controls.
A Z'-factor consistently above 0.5 indicates a robust and reliable assay suitable for HTS.[9][17] While widely used, it's important to be aware that the Z-factor assumes a normal data distribution and has some statistical limitations.[18][19][20]
Part 3: Experimental Protocols
The following protocols provide a step-by-step methodology for a typical HTS campaign targeting a protein kinase.
Protocol 1: Primary High-Throughput Screen (Biochemical HTRF Assay)
Objective: To screen the entire imidazo[4,5-b]pyridine-2-thione library at a single concentration to identify primary "hits".
Materials:
-
Purified kinase enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-d2)
-
384-well low-volume white assay plates
-
Imidazo[4,5-b]pyridine-2-thione library (10 mM in DMSO)
-
Positive Control (e.g., Staurosporine, a known broad-spectrum kinase inhibitor)[3]
-
Negative Control (DMSO)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound (10 mM stock) into wells of the 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Control Wells: Dispense 20 nL of DMSO (negative control) and 20 nL of Staurosporine (positive control, final concentration 1 µM) into designated columns on each plate.
-
Enzyme Preparation: Prepare a 2X enzyme solution in assay buffer at the pre-determined optimal concentration.
-
Enzyme Addition: Dispense 10 µL of the 2X enzyme solution to all wells containing library compounds and controls.
-
Initiation of Reaction: Prepare a 2X Substrate/ATP solution in assay buffer. Dispense 10 µL of this solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes), protected from light.
-
Detection: Prepare the HTRF detection reagent mix according to the manufacturer's protocol. Add 10 µL of the detection mix to all wells to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection signal to stabilize.
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio (665/620 * 10,000).
Protocol 2: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Procedure:
-
Hit Selection: Identify primary hits from Protocol 1. A common criterion is a compound that causes inhibition greater than 3 standard deviations from the mean of the negative controls or a fixed cutoff (e.g., >50% inhibition).
-
Dose-Response Plate Preparation: For each hit compound, create a 10-point, 3-fold serial dilution series in DMSO.
-
Compound Plating: Transfer the serial dilutions to a new 384-well plate using an acoustic liquid handler.
-
Assay Execution: Repeat the HTRF assay as described in Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.
-
| Compound Concentration (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) |
| 100 | 98.5 | 99.1 |
| 33.3 | 95.2 | 96.0 |
| 11.1 | 88.7 | 89.5 |
| 3.7 | 75.4 | 76.2 |
| 1.2 | 51.3 | 52.1 |
| 0.4 | 24.8 | 25.6 |
| 0.1 | 8.1 | 9.3 |
| 0.04 | 2.5 | 3.1 |
| 0.01 | 0.5 | 0.9 |
| 0.00 | 0.1 | -0.2 |
Caption: Example data for a dose-response experiment.
Protocol 3: Hit Validation - Triage and Prioritization
Objective: To eliminate false positives and prioritize the most promising hits for further study.
The Hit Triage Process: The output from a primary screen and subsequent dose-response analysis is a list of potent compounds. However, many of these can be artifacts. A rigorous triage process is essential to focus resources on genuine hits.[21]
Caption: Decision workflow for hit triage and validation.
-
Computational Filtering: Analyze hit structures for Pan-Assay Interference Compounds (PAINS) and other known frequent hitters. These are compounds known to be non-specific and should be deprioritized.[21]
-
Orthogonal Assay: Re-test confirmed hits in an assay that uses a different detection technology (e.g., if the primary screen was HTRF, use an ADP-Glo luminescence assay). This helps eliminate artifacts specific to the primary assay format.
-
Cellular Activity: Test the hits in a relevant cell-based assay to confirm target engagement and assess cytotoxicity.
-
Compound Integrity Check: Purchase or re-synthesize the most promising hits. Confirm their identity and purity (>95%) using methods like LC-MS and NMR.[8][21] This step is crucial to ensure that the observed activity is from the intended compound and not a potent impurity.
Conclusion
The high-throughput screening of imidazo[4,5-b]pyridine-2-thione libraries offers a powerful avenue for the discovery of novel therapeutics, particularly kinase inhibitors. Success in this endeavor is not accidental; it is the result of a meticulously planned and executed strategy. By embracing robust assay development, stringent quality control, and a systematic, multi-stage validation process, researchers can maximize the probability of identifying high-quality, tractable hit compounds. This structured approach ensures that resources are focused on the most promising chemical matter, accelerating the journey from initial hit to potential clinical candidate.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- Zhang, X. D. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic.
- Bio-protocol. (n.d.). Cell based High Throughput Screening Assays of Bacteria.
- An, W. F., & Tolliday, N. (2010). Introduction: cell-based assays for high-throughput screening. PubMed.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. PubMed.
- On HTS. (2023, December 12). Z-factor.
- Shin, A. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery.
- Zhang, X. D. (2021, April 1). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. PubMed.
- BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening.
- List, M., et al. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- Egan, C., et al. (n.d.). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC.
- Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis.
- Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
- Methods in Molecular Biology. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization.
- Wagner, J., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
- Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits.
- Bousquet, P., et al. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC.
- SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
- Molecules. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC.
- ResearchGate. (2025, August 6). New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues.
- PubMed. (n.d.). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors.
- PubMed. (2019, May 17). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1.
- PubMed. (2012, November 15). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents.
- PMC. (2024, October 5). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
- MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
- PubMed. (2016, June 1). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor.
- ResearchGate. (2025, August 6). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
Sources
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- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. news-medical.net [news-medical.net]
- 11. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. Introduction: cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotechnologia-journal.org [biotechnologia-journal.org]
- 15. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 16. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. assay.dev [assay.dev]
- 19. academic.oup.com [academic.oup.com]
- 20. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
Analytical methods for the quantification of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
An Application Note and Protocol for the Quantitative Analysis of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a heterocyclic compound of interest in pharmaceutical research and development. The imidazo[4,5-b]pyridine scaffold is a key structural motif in various biologically active molecules, making robust analytical methods for its derivatives essential for quality control, pharmacokinetic studies, and impurity profiling[1]. We present two validated analytical methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and purity assessment, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed to be self-validating, with detailed procedures for method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability[2][3][4].
Introduction and Compound Overview
This compound is a substituted benzimidazole derivative. Accurate quantification is critical for its progression through the drug development pipeline, from synthesis and formulation to metabolic studies. The choice of analytical method is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for sensitivity and selectivity.
Chemical Properties: [5]
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClN₃S |
| Molecular Weight | 185.64 g/mol |
| IUPAC Name | 5-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione |
| CAS Number | 40851-97-6 |
Method Selection: The Rationale
Two primary methods are detailed herein, selected for their distinct advantages:
-
HPLC-UV: This technique is the workhorse of pharmaceutical quality control. It offers robustness, simplicity, and cost-effectiveness for analyzing the active pharmaceutical ingredient (API) in bulk form or in final formulations. Its sensitivity is sufficient for assay and purity determinations where the analyte is present at relatively high concentrations.
-
LC-MS/MS: This method provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., measuring drug levels in plasma or tissue) and for detecting trace-level impurities.[6][7] By monitoring a specific precursor-to-product ion transition, interferences from complex matrix components are virtually eliminated.
The following workflow illustrates the general process of developing and validating an analytical method.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. This compound | C6H4ClN3S | CID 56676724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Imidazo[4,5-b]pyridine-2-thiones as a Novel Class of Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
I. Introduction: The Rationale for Investigating Imidazo[4,5-b]pyridine-2-thiones as Positive Allosteric Modulators
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, structurally analogous to endogenous purines, which has led to its exploration against a wide array of biological targets.[1] Derivatives of this core have demonstrated a diverse range of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and modulators of key receptors in the central nervous system.[1][2] Notably, the discovery of imidazo[4,5-b]pyridine derivatives as positive allosteric modulators (PAMs) of GABA-A receptors and metabotropic glutamate 2 (mGlu2) receptors has opened new avenues for therapeutic intervention in neurological and psychiatric disorders.[3][4]
This guide focuses on a specific, yet underexplored, subclass: imidazo[4,5-b]pyridine-2-thiones . The rationale for investigating these compounds as PAMs is rooted in the principle of bioisosteric replacement. The 2-oxo analogues (imidazo[4,5-b]pyridin-2-ones) have shown promise as potent and selective mGlu2 PAMs.[4] In medicinal chemistry, the substitution of a carbonyl group (C=O) with a thiocarbonyl group (C=S) is a common bioisosteric modification. This change can significantly alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacokinetic profiles and enhanced target engagement.[3]
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of imidazo[4,5-b]pyridine-2-thiones as a novel class of positive allosteric modulators. We will provide detailed protocols for their synthesis and for their pharmacological evaluation at two key targets for which their 2-oxo counterparts have shown activity: the GABA-A receptor and the mGlu2 receptor.
II. Synthesis of Imidazo[4,5-b]pyridine-2-thione Derivatives
The synthesis of the imidazo[4,5-b]pyridine-2-thione core can be achieved through the cyclization of 2,3-diaminopyridine with a suitable thiocarbonyl source. A general synthetic scheme is presented below, based on established literature procedures.[4]
General Synthetic Protocol:
-
Starting Material: 2,3-diaminopyridine or a substituted derivative thereof.
-
Thiocarbonyl Source: Carbon disulfide (CS2) is a common and effective reagent for this transformation.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine at elevated temperatures.
-
Work-up and Purification: The crude product is typically isolated by precipitation or extraction and purified by recrystallization or column chromatography.
Detailed Step-by-Step Protocol:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in pyridine (10 volumes), add carbon disulfide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure imidazo[4,5-b]pyridine-2-thione.
Further diversification of the core structure can be achieved by employing substituted 2,3-diaminopyridines as starting materials or by subsequent functionalization of the imidazo[4,5-b]pyridine-2-thione core.
III. Pharmacological Evaluation: Characterizing Positive Allosteric Modulation
Positive allosteric modulators (PAMs) do not activate their target receptor directly but rather enhance the response of the receptor to its endogenous agonist.[5] Therefore, the experimental protocols for characterizing imidazo[4,5-b]pyridine-2-thiones as PAMs must be designed to detect this modulatory activity. We present here detailed protocols for evaluating these compounds at GABAA and mGlu2 receptors.
A. Evaluation of PAM Activity at GABA-A Receptors
The GABA-A receptor is a ligand-gated ion channel, and its activation by GABA leads to an influx of chloride ions, resulting in neuronal hyperpolarization.[6] PAMs of the GABA-A receptor typically increase the channel's open probability or conductance in the presence of GABA.[6] Two-electrode voltage-clamp electrophysiology in Xenopus oocytes or patch-clamp electrophysiology in mammalian cells are the gold-standard techniques for characterizing GABA-A receptor PAMs.
Experimental Workflow: Two-Electrode Voltage-Clamp Electrophysiology
Caption: Workflow for mGlu2 PAM evaluation using a calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably co-expressing the human mGlu2 receptor and a promiscuous G-protein (e.g., Gα15) in appropriate growth medium.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a suitable density and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Calcium Mobilization Assay:
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure intracellular calcium changes.
-
Add varying concentrations of the imidazo[4,5-b]pyridine-2-thione test compound to the wells and incubate for a short period.
-
Add a sub-maximal (EC20) concentration of glutamate to all wells and immediately begin recording the fluorescence signal.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage potentiation of the glutamate-induced calcium signal for each concentration of the test compound. Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 and maximum potentiation.
IV. Data Presentation and Interpretation
The quantitative data obtained from the pharmacological assays should be summarized in a clear and concise format to facilitate comparison between compounds.
Table 1: Illustrative Pharmacological Data for Imidazo[4,5-b]pyridine-2-thione Derivatives as PAMs
| Compound ID | Target Receptor | Assay Type | EC50 (nM) [Potency] | Max Potentiation (%) [Efficacy] |
| IZP-T-001 | GABA-A (α1β2γ2) | Electrophysiology | 150 | 250 |
| IZP-T-002 | GABA-A (α1β2γ2) | Electrophysiology | 75 | 310 |
| IZP-T-003 | mGlu2 | Calcium Mobilization | 220 | 180 |
| IZP-T-004 | mGlu2 | Calcium Mobilization | 95 | 220 |
Note: The data presented in this table is hypothetical and serves as an example of how to present the results from the described assays. Actual values will be determined experimentally.
V. Signaling Pathways and Mechanism of Action
Understanding the signaling pathways modulated by these PAMs is crucial for elucidating their mechanism of action.
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABA-A receptor PAM.
mGlu2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of an mGlu2 receptor PAM.
VI. Conclusion and Future Directions
The exploration of imidazo[4,5-b]pyridine-2-thiones as positive allosteric modulators represents a promising new frontier in drug discovery. By leveraging the principle of bioisosteric replacement, researchers can potentially develop novel therapeutics with improved pharmacological properties. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive pharmacological characterization of this exciting class of compounds. Future studies should focus on establishing structure-activity relationships, optimizing lead compounds for potency, selectivity, and pharmacokinetic properties, and ultimately evaluating their efficacy in preclinical models of neurological and psychiatric disorders.
VII. References
-
Nowicka, A., Liszkiewicz, H., Nawrocka, W. P., Wietrzyk, J., Zubiak, A., & Kołodziejczyk, W. (2015). Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. Acta poloniae pharmaceutica, 72(1), 101–111. [Link]
-
Hemstapat, K., Dawood, M., St-Gelais, F., et al. (2008). A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. British journal of pharmacology, 153(3), 528–538. [Link]
-
Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature reviews. Drug discovery, 12(8), 630–644. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]
-
Gentry, P. R., & Lindsley, C. W. (2013). A guide to allosteric modulation of G protein-coupled receptors. Methods in enzymology, 520, 259–285. [Link]
-
Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10–22. [Link]
-
East, S. P., Gerlach, K., & Lindsley, C. W. (2014). A practical guide to the use of allosteric modulators in drug discovery. ACS chemical neuroscience, 5(10), 883–898. [Link]
-
Pinkerton, A. B., Smith, L. H., & Lindsley, C. W. (2014). Allosteric modulation of the metabotropic glutamate receptor 2 (mGlu2). Current topics in medicinal chemistry, 14(1), 34–50. [Link]
-
Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Obaid, A. M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 565–576. [Link]
-
Lindsley, C. W., & Conn, P. J. (2016). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. Bioorganic & medicinal chemistry letters, 26(4), 1260–1264. [Link]
-
Ghisdal, P., Noel, N., Pacico, N., et al. (2013). Determining the relative efficacy of positive allosteric modulators of the GABA(A) receptor: design of a screening approach. Journal of biomolecular screening, 18(7), 827–836. [Link]
-
Ma, Q., & Zang, T. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert opinion on drug discovery, 12(5), 485–496. [Link]
-
Wikipedia. (2023). Allosteric modulator. [Link]
-
Wikipedia. (2023). GABAA receptor positive allosteric modulator. [Link]
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]
-
Williams, R., Gregory, K. J., & Lindsley, C. W. (2014). Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence. Journal of medicinal chemistry, 57(9), 3745–3758. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 22(3), 399. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Pharmacokinetic Profiling of Imidazo[4,5-b]pyridine-2-thione Analogs
Abstract & Strategic Overview
The imidazo[4,5-b]pyridine-2-thione scaffold represents a privileged heterocyclic class with demonstrated efficacy in oncology (e.g., c-Met inhibition), virology, and antimicrobial applications. However, the thione (
This guide addresses the critical translational challenges of this scaffold: poor aqueous solubility , oxidative desulfurization metabolic pathways , and plasma instability . It provides a self-validating workflow for quantifying these analogs and characterizing their ADME properties to support Investigational New Drug (IND) enabling studies.
Physicochemical Profiling & Formulation
Objective: To overcome the "brick dust" solubility profile common to fused flat heterocycles.
Pre-formulation Assessment
Imidazo[4,5-b]pyridine-2-thiones are typically weak acids (pKa ~9-10 at N-H) and weak bases (pKa ~3-4 at pyridine N).
-
Solubility Screen: Do not rely on PBS alone. Screen solubility in:
-
Simulated Gastric Fluid (SGF, pH 1.2): Protonation of pyridine nitrogen enhances solubility.
-
FaSSIF/FeSSIF: To predict intestinal absorption.
-
Organic Co-solvents: DMSO, PEG400, N-methyl-2-pyrrolidone (NMP).
-
Dosing Vehicle Selection (Protocol)
For in vivo PK (IV/PO), standard saline is rarely sufficient. Use the following tiered formulation strategy:
| Tier | Vehicle Composition | Application |
| 1 (Standard) | 5% DMSO + 40% PEG400 + 55% Water | IV / PO Screening |
| 2 (Enhanced) | 5% DMSO + 20% Solutol HS-15 + 75% PBS | Improved bioavailability |
| 3 (Advanced) | 10% HP- | Minimizes precipitation |
Critical Note: Avoid pH > 8.0 for formulation. Basic conditions can promote oxidative dimerization of the thione to the disulfide (
), leading to dosing artifacts.
Bioanalytical Method Development (LC-MS/MS)
Objective: High-sensitivity quantification with specific attention to thione stability.
Sample Preparation: "Trap and Stabilize"
The thione group is nucleophilic and prone to oxidation.
-
Antioxidant Addition: Add Ascorbic Acid (0.1%) or DTT (1 mM) to the plasma immediately upon collection to prevent oxidative degradation.
-
Extraction Method: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to minimize oxidation during drying steps.
-
Precipitant: Acetonitrile containing 0.1% Formic Acid (acidic condition stabilizes the thione).
-
Mass Spectrometry Parameters[1][2][3]
-
Ionization: ESI Positive Mode (
). -
Fragmentation Pattern:
-
Parent Ion:
-
Primary Daughter: Loss of the substituent at the N1/N3 position.
-
Diagnostic Daughter: Cleavage of the pyridine ring or loss of
(33 Da) / (34 Da), though less common in fused systems than simple thioamides. -
Metabolite Monitoring: Monitor for the Oxo-metabolite (Desulfurization). Transition:
(Mass shift: ).
-
In Vitro ADME Protocols
Objective: To identify metabolic "soft spots" specific to the thione moiety.
Metabolic Stability (Microsomal Assay)
Rationale: The
Protocol:
-
Incubation: 1 µM Test Compound + 0.5 mg/mL Liver Microsomes (Mouse/Rat/Human).
-
Cofactor: Initiate with NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench: Ice-cold ACN + Internal Standard.
-
Analysis: Quantify % remaining.
-
Crucial Step: Simultaneously monitor for the formation of the Imidazo[4,5-b]pyridin-2-one metabolite. If
is high and the oxo-metabolite appears rapidly, the thione is the metabolic liability.
-
Plasma Protein Binding (RED Device)
-
Risk: Thiones can covalently bind to cysteine residues on serum albumin (HSA/RSA).
-
Modification: Include a "Recovery Control" where the compound is spiked into plasma and immediately extracted. Low recovery (<70%) suggests covalent binding.
In Vivo Pharmacokinetic Protocol
Objective: To determine oral bioavailability (
Experimental Design (Rat/Mouse)
-
Animals: Male Sprague-Dawley Rats (n=3 per arm) or C57BL/6 Mice (n=3 per timepoint).
-
Fasting: Overnight fast (food) with water ad libitum is required to reduce variability in absorption.
Dosing & Sampling
-
IV Arm: 1 mg/kg (Bolus via tail vein).
-
PO Arm: 5-10 mg/kg (Oral gavage).
-
Sampling Schedule:
-
Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.
-
-
Blood Handling:
-
Collect into
tubes. -
IMMEDIATELY place on wet ice.
-
Centrifuge at 4°C within 30 mins.
-
Add antioxidant (as defined in 3.1) to plasma aliquots before freezing at -80°C.
-
Data Analysis (NCA)
Calculate parameters using WinNonlin or PKSolver:
-
,
, . -
(Clearance) and
(Volume of Distribution). -
(Bioavailability) =
.
Visualizations & Pathways
Metabolic Fate of the Thione Scaffold
The following diagram illustrates the critical "Desulfurization Pathway" mediated by Cytochrome P450s, a unique liability of this chemical class.
Caption: Figure 1: The oxidative desulfurization pathway (Red Arrow) is the primary clearance mechanism to monitor during lead optimization.
PK Study Workflow
A decision tree for executing the pharmacokinetic study.
Caption: Figure 2: Step-by-step workflow from formulation to data interpretation for PK profiling.
Data Presentation Template
Summarize your findings in the following format to ensure comparability across analogs.
Table 1: Pharmacokinetic Parameters (Mean ± SD, n=3)
| Parameter | Unit | IV (1 mg/kg) | PO (10 mg/kg) |
| h | [Value] | [Value] | |
| h | N/A | [Value] | |
| ng/mL | [Value] | [Value] | |
| ng·h/mL | [Value] | [Value] | |
| L/h/kg | [Value] | N/A | |
| L/kg | [Value] | N/A | |
| % | N/A | [Value] | |
| Metabolite Ratio | [Value] | [Value] |
Troubleshooting & Expert Tips
-
Double Peaks in LC-MS: Imidazo[4,5-b]pyridines can exhibit annular tautomerism (N1-H vs N3-H). If you see split peaks, try increasing the column temperature to 50°C to coalesce the tautomers or adjust pH.
-
Low Recovery: If recovery from plasma is low despite antioxidants, check for disulfide dimer formation . Treat a sample with TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides back to the thione monomer before injection.
-
High Clearance: If the compound is rapidly cleared, check the "Oxo-Metabolite" levels. If high, the thione is the liability. Consider S-alkylation (thioether) or switching to a bioisostere (e.g., -CF3, -CN) to block metabolism.
References
-
Synthesis and Biological Potential
- Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Source: Molecules (2017).
-
URL:[Link]
-
Metabolic Pathways (Thione Desulfurization)
- Title: Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones.
- Source: Journal of Biological Inorganic Chemistry (2016).
-
URL:[Link]
-
General PK of Imidazo[4,5-b]pyridines (Mitochondrial Uncouplers)
- Title: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers.
- Source: European Journal of Medicinal Chemistry (2024).
-
URL:[Link]
-
LC-MS/MS Fragmentation of Heterocycles
Sources
Imidazo[4,5-b]pyridine derivatives as tools for chemical biology
An Application Guide to Imidazo[4,5-b]pyridine Derivatives as Versatile Tools for Chemical Biology
Authored by: A Senior Application Scientist
Introduction: The Imidazo[4,5-b]pyridine Scaffold, a Privileged Framework in Chemical Biology
The Imidazo[4,5-b]pyridine core is a heterocyclic aromatic system that holds a "privileged" status in medicinal chemistry and chemical biology.[1] Its structural resemblance to endogenous purines allows it to function as a bioisostere, granting it access to a vast array of biological targets that are modulated by purine-based ligands, such as ATP.[2][3][4] This inherent biological relevance has made the scaffold a fertile starting point for the development of a diverse range of chemical tools and therapeutic candidates.
Derivatives of this scaffold have been successfully developed as potent inhibitors of protein kinases, modulators of cellular signaling, antiviral agents, and even as functional fluorescent probes for cellular imaging.[2][5][6] Their synthetic tractability, often involving straightforward condensation reactions, allows for systematic chemical modification to optimize potency, selectivity, and function.[4][7][8] This guide provides an in-depth exploration of key applications for imidazo[4,5-b]pyridine derivatives, complete with field-tested protocols to empower researchers in their chemical biology endeavors.
Application I: Interrogating Protein Kinase Function
Scientific Rationale: Protein kinases utilize ATP to phosphorylate substrate proteins, a fundamental mechanism of signal transduction. The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[4] The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, making it an ideal framework for designing ATP-competitive kinase inhibitors. By modifying substituents at various positions on the ring system, researchers have achieved remarkable potency and selectivity for specific kinases, including critical cancer targets like Aurora kinases, FLT3, and the TAM kinase family (AXL, MER).[9][10][11][12] These inhibitors serve as powerful chemical tools to dissect kinase-dependent signaling pathways and validate novel drug targets.
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination
This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of an imidazo[4,5-b]pyridine derivative against a purified kinase using the ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced during the kinase reaction.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Kₘ) for the specific kinase. Using a Kₘ concentration of ATP ensures that the assay is sensitive to competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC₅₀ value.
-
Controls: The inclusion of "no enzyme" and "no inhibitor (vehicle)" controls is critical. The "no enzyme" control establishes the background signal, while the "vehicle" control (e.g., DMSO) represents 100% kinase activity and ensures the solvent itself does not inhibit the enzyme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[13] The final concentration of kinase and peptide substrate should be optimized based on the enzyme's activity.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final concentration should be at the Kₘ for the target kinase.
-
Prepare serial dilutions of the imidazo[4,5-b]pyridine inhibitor in 100% DMSO. Then, create intermediate dilutions in kinase reaction buffer to achieve a 2X final concentration with a consistent, low percentage of DMSO (e.g., 2%).
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 5 µL of the 2X inhibitor dilution (or vehicle control).
-
Add 5 µL of the 2X kinase/substrate solution to initiate the pre-incubation. Mix gently and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.[14]
-
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data by setting the vehicle control as 100% activity and a no-activity control (or high concentration inhibitor) as 0%.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[15]
-
Data Presentation: Kinase Selectivity Profile
The following table illustrates a hypothetical selectivity profile for a novel imidazo[4,5-b]pyridine derivative, Compound-X.
| Kinase Target | IC₅₀ (nM) |
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 | 6.2 |
| AXL | 850 |
| MER | >10,000 |
| TYRO3 | >10,000 |
This data demonstrates that Compound-X is a potent and selective inhibitor of Aurora kinases and FLT3, with significantly less activity against the TAM kinase family.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While an in vitro assay confirms biochemical potency, it does not prove that a compound can enter a cell and bind to its intended target. CETSA is a powerful biophysical method to verify intracellular target engagement.[16][17] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation and aggregation.[17][18]
Causality Behind Experimental Choices:
-
Heat Challenge: The temperature range for the initial melt curve must be carefully chosen to span the denaturation temperature of the target protein.
-
Separation of Fractions: High-speed centrifugation is critical to efficiently pellet the aggregated, denatured proteins, leaving only the stabilized, soluble protein in the supernatant for analysis.[19]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the imidazo[4,5-b]pyridine inhibitor at the desired concentration (e.g., 10x the cellular IC₅₀) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 3°C increments).[18] Include an unheated control (room temperature).
-
Cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath).[19]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Detection:
-
Determine the protein concentration of each supernatant sample using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Analyze the abundance of the target protein in the soluble fraction by Western Blotting using a specific antibody. An appropriate loading control (e.g., GAPDH, which should not be stabilized by the inhibitor) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each temperature, plot the normalized band intensity relative to the unheated control.
-
A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the vehicle-treated samples, indicating thermal stabilization of the target protein.[16]
-
Visualization: CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[18]
Application II: Bioimaging with Fluorescent Imidazo[4,5-b]pyridine Probes
Scientific Rationale: The extended π-conjugated system of the imidazo[4,5-b]pyridine scaffold often imparts intrinsic fluorescent properties.[5][20] This fluorescence can be rationally tuned by chemical modification, altering properties such as excitation and emission wavelengths, quantum yield, and environmental sensitivity (solvatochromism).[20] By conjugating these fluorophores to bioactive molecules or designing them to respond to specific intracellular environments, they can be transformed into powerful probes for cellular imaging, allowing for the visualization of drug localization, organelle morphology, or the sensing of metal ions.[5][21]
Protocol 3: Representative Synthesis of a 2-Aryl-Imidazo[4,5-b]pyridine Derivative
This protocol outlines a common and straightforward method for synthesizing the core scaffold via an oxidative cyclocondensation reaction.[2][4]
Causality Behind Experimental Choices:
-
Starting Materials: 2,3-Diaminopyridine provides the fused pyridine and imidazole nitrogen backbone. The substituted aromatic aldehyde determines the crucial 2-position substituent, which is a key site for modulating both biological activity and photophysical properties.
-
Solvent and Catalyst: Ethanol is a common, effective solvent. In many cases, the reaction proceeds via air oxidation without the need for a harsh oxidative reagent, making it a relatively green chemical transformation.[2]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq).
-
Add the desired substituted aryl aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.0 eq).
-
Add ethanol as the solvent to create a slurry.
-
-
Reaction Execution:
-
Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product often forms.
-
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography on silica gel to obtain the final, pure compound.
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]
-
Characterize the photophysical properties by measuring absorbance (UV-Vis) and fluorescence (Fluorimeter) spectra to determine excitation/emission maxima and quantum yield.
-
Data Presentation: Photophysical Properties of a Fluorescent Probe
The following table shows representative data for a hypothetical fluorescent imidazo[4,5-b]pyridine probe, "Fluoro-IP".
| Property | Value |
| Absorption Max (λₐₑₛ) | 410 nm |
| Emission Max (λₑₘ) | 525 nm |
| Stokes Shift | 115 nm |
| Molar Extinction Coeff. (ε) | 25,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.45 (in Ethanol) |
| Cellular Localization | Mitochondria |
This data indicates a probe with a large Stokes shift, which is desirable for minimizing self-quenching and background noise in imaging applications.
Protocol 4: Confocal Microscopy for Cellular Localization Studies
This protocol details how to use a synthesized fluorescent imidazo[4,5-b]pyridine derivative to visualize its uptake and subcellular distribution in live cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HeLa or MCF-7) onto glass-bottom confocal dishes or chamber slides.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Probe and Co-stain Loading:
-
Prepare a stock solution of your fluorescent imidazo[4,5-b]pyridine probe (e.g., 1 mM in DMSO).
-
Dilute the probe to a final working concentration (e.g., 1-10 µM) in complete cell culture medium.
-
(Optional) To identify specific organelles, add a commercially available organelle-specific dye (e.g., MitoTracker™ Red for mitochondria or ER-Tracker™ Green for the endoplasmic reticulum) to the medium along with your probe.
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
-
Incubation and Washing:
-
Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
Aspirate the loading medium.
-
Wash the cells twice with pre-warmed live-cell imaging solution or PBS to remove excess, unbound probe.
-
Add fresh, pre-warmed imaging solution to the dish for imaging.
-
-
Confocal Imaging:
-
Place the dish on the stage of a confocal laser-scanning microscope.
-
Set the excitation and emission filter cubes/wavelengths appropriate for your probe and any co-stains. For "Fluoro-IP" from the table above, one might use a 405 nm laser for excitation and collect emission between 500-550 nm.
-
Acquire images, ensuring to adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
If using co-stains, perform sequential scanning to prevent bleed-through between channels.
-
-
Image Analysis:
Application III: Probing Protein-Protein Interactions (PPIs)
Scientific Rationale: Protein-protein interactions (PPIs) form the backbone of the cellular machinery, and their disruption is implicated in many diseases.[23] Targeting these large, often flat interaction surfaces with small molecules is challenging but represents a frontier in drug discovery.[24] The rigid, heteroaromatic core of imidazo[4,5-b]pyridine provides an excellent scaffold to project chemical functionalities into specific vectors, enabling the disruption of key "hotspot" contacts at a PPI interface. To validate such an inhibitor, one must demonstrate its ability to engage its target protein and disrupt the subsequent interaction in a cellular context.
Protocol 5: NanoBRET™ Assay for Cellular Target Engagement and PPI Disruption
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive method for measuring molecular proximity in live cells.[25][26] It can be used to quantify the binding of a small molecule to a target protein or the disruption of a PPI.[27] This protocol describes a competitive displacement assay to measure the engagement of an imidazo[4,5-b]pyridine derivative with its intracellular protein target.
Principle of the Assay: The target protein is fused to a bright, small luciferase (NanoLuc®). A fluorescent tracer molecule that binds to the target is added to the cells. When the tracer binds, its fluorophore is close enough to the NanoLuc® enzyme to accept energy via BRET upon addition of the substrate, producing a light signal at the acceptor's emission wavelength.[28] A non-fluorescent imidazo[4,5-b]pyridine inhibitor that binds to the same site will compete with and displace the fluorescent tracer, leading to a loss of BRET signal in a dose-dependent manner.[29]
Visualization: Principle of the NanoBRET™ Target Engagement Assay
Caption: Principle of the NanoBRET assay for measuring target engagement.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding for the target protein fused to NanoLuc® luciferase.
-
Seed the transfected cells into a white, 96-well assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the imidazo[4,5-b]pyridine test compound in Opti-MEM™ medium.
-
Prepare the fluorescent tracer at 2X the final desired concentration in Opti-MEM™.
-
Equilibrate the cells to room temperature. Add the test compounds to the wells, followed immediately by the fluorescent tracer.
-
-
Substrate Addition and Signal Reading:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells to initiate the luminescent reaction.
-
Immediately read the plate on a luminometer equipped with two filters to simultaneously detect the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Correct the raw BRET ratios by subtracting the background BRET ratio from cells treated with vehicle instead of the tracer. This yields the corrected BRET ratio.
-
Plot the corrected BRET ratio against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀, which reflects the concentration of the inhibitor required to displace 50% of the tracer from the target protein.
-
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (URL: [Link])
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. (URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC. (URL: [Link])
-
Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems | ACS Pharmacology & Translational Science. (URL: [Link])
-
Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors - ResearchGate. (URL: [Link])
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (URL: [Link])
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. (URL: [Link])
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium | ACS Omega. (URL: [Link])
-
Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors - PubMed. (URL: [Link])
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (URL: [Link])
-
High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates | ACS Chemical Biology - ACS Publications. (URL: [Link])
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (URL: [Link])
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed. (URL: [Link])
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (URL: [Link])
-
Bioluminescence Resonance Energy Transfer (BRET) - News-Medical.Net. (URL: [Link])
-
Bioluminescence Resonance Energy Transfer ( BRET ) Technologies to Study GPCRs | Request PDF - ResearchGate. (URL: [Link])
-
The New Era of Bioluminescence Resonance Energy Transfer Technology. (URL: [Link])
-
Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - ResearchGate. (URL: [Link])
-
Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - MDPI. (URL: [Link])
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (URL: [Link])
-
In vitro kinase assay | Protocols.io. (URL: [Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: [Link])
-
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (URL: [Link])
-
Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed. (URL: [Link])
-
Selected examples of molecular probes based on imidazo[4,5-b]pyridine... - ResearchGate. (URL: [Link])
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed. (URL: [Link])
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing). (URL: [Link])
-
Advances in the Discovery of Protein-Protein Interaction Modulators - Haberman Associates. (URL: [Link])
-
Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS Pathway - MDPI. (URL: [Link])
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pelagobio.com [pelagobio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 23. biopharmconsortium.com [biopharmconsortium.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. eurekaselect.com [eurekaselect.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. news-medical.net [news-medical.net]
- 29. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Guide: Synthesis & Yield Optimization of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Optimization of cyclization conditions, reagent selection, and troubleshooting for the 5-chloro-imidazo[4,5-b]pyridine-2-thione scaffold.
Executive Summary & Reaction Logic
The synthesis of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione (also referred to as 5-chloro-2-mercaptoimidazo[4,5-b]pyridine) hinges on the efficient cyclization of 2,3-diamino-6-chloropyridine (DACP) with a thiocarbonyl source.
While Carbon Disulfide (
Core Synthesis Workflow
The following diagram illustrates the reaction pathways and critical control points (CCPs) for the synthesis.
Figure 1: Reaction pathway comparison. Route B (Xanthate) offers a more controlled intermediate step and easier workup compared to Route A.
Optimized Experimental Protocol (The "Gold Standard")
This protocol replaces the hazardous
Target Yield: >85% Purity: >98% (HPLC)
Materials:
-
Precursor: 2,3-Diamino-6-chloropyridine (1.0 eq). Note: Ensure this is free of N-oxides.
-
Reagent: Potassium Ethyl Xanthate (1.2 - 1.5 eq).
-
Solvent: Ethanol / Water (4:1 ratio).
-
Quench: Acetic Acid (glacial).
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-diamino-6-chloropyridine (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Why: The mixed solvent system ensures solubility of both the organic diamine and the ionic xanthate salt.
-
-
Reagent Addition: Add Potassium Ethyl Xanthate (12-15 mmol) in a single portion.
-
Reflux (Critical Step): Heat the mixture to reflux (
) for 4 to 6 hours .-
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting diamine is more polar than the thione product. Look for the disappearance of the diamine spot.
-
Mechanism:[1][2][3][4][5] The amine attacks the xanthate carbon, releasing ethanol and forming a thiourea-like intermediate which then cyclizes, eliminating
.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Charcoal Treatment (Optional): If the solution is dark, add activated charcoal, stir for 15 min, and filter through Celite while warm.
-
Precipitation: Slowly add Glacial Acetic Acid (or 1M HCl) to the filtrate with vigorous stirring until the pH reaches 3–4 .
-
Observation: A copious off-white to pale yellow precipitate (the thione) will form.
-
Note: Do not make the solution too acidic (pH < 1), as the pyridine nitrogen may protonate, increasing water solubility and reducing yield.
-
-
Isolation: Filter the solid, wash with cold water (
mL) to remove salts and residual acid. Dry under vacuum at .
Technical Support & Troubleshooting (Q&A)
Issue 1: Low Yield / Product Remains in Mother Liquor
Q: I acidified the mixture, but the precipitation is minimal. Where is my product?
-
Diagnosis: The product is likely an amphoteric species. The thione proton is acidic (
), while the pyridine nitrogen is basic. -
Solution:
-
Check pH: Ensure the final pH is between 3 and 5 . If pH > 7, the product exists as a water-soluble thiolate anion. If pH < 1, it exists as a soluble pyridinium salt.
-
Salting Out: If yield is still low, concentrate the ethanol fraction by rotary evaporation before acidification. Adding saturated NaCl (brine) can also help precipitate the organic thione.
-
Issue 2: Incomplete Conversion
Q: TLC shows starting material remaining even after 6 hours of reflux.
-
Diagnosis: Incomplete ring closure, often due to insufficient temperature or "dead" reagents.[1]
-
Solution:
-
Solvent Switch: Switch from EtOH/Water to 1-Propanol or DMF to achieve higher reflux temperatures (
or ). Higher thermal energy overcomes the activation barrier for the final elimination of . -
Reagent Quality: Potassium ethyl xanthate decomposes over time (releasing
and smelling foul). Ensure the reagent is a dry, pale yellow powder, not a wet sludge.
-
Issue 3: Impurity Formation (Disulfides)
Q: My product has a lower melting point and shows a double mass peak (M+ and 2M-2).
-
Diagnosis: Oxidation of the thione (-SH) to the disulfide dimer (-S-S-). This happens readily in basic solutions exposed to air.
-
Solution:
-
Degassing: Purge solvents with Nitrogen or Argon before use.
-
Reducing Agent: Add a pinch of Sodium Metabisulfite (
) during the acidification step to prevent oxidative coupling.
-
Issue 4: Alternative Reagents
Q: Can I use 1,1'-Thiocarbonyldiimidazole (TCDI) instead?
-
Analysis: Yes. TCDI is a highly reactive "thiophosgene equivalent" that works under milder conditions.
-
Protocol Adjustment: Use anhydrous THF or DCM at room temperature or mild reflux.
-
Pros/Cons: TCDI provides very clean conversion but is significantly more expensive than Xanthates or
. Recommended for small-scale (<1g) high-value synthesis.
Comparative Data: Reagent Selection
| Parameter | Potassium Ethyl Xanthate (Recommended) | Carbon Disulfide ( | Thiocarbonyldiimidazole (TCDI) |
| Typical Yield | 85 - 95% | 60 - 75% | 90 - 98% |
| Safety Profile | High (Solid, non-volatile) | Low (Flammable, Neurotoxic) | Moderate (Moisture sensitive) |
| Reaction Time | 4 - 6 Hours | 12 - 24 Hours | 1 - 3 Hours |
| Purification | Acid precipitation (Clean) | Requires extraction/chromatography | Evaporation + Wash |
| Cost | Low | Very Low | High |
References
-
Synthesis of Imidazopyridine-thioacetamide derivatives (NPP1 Inhibitors) Source: Lirias (KU Leuven) Describes the use of potassium ethyl xanthate for cyclizing diamino-pyridines to thiones.
-
Synthesis of substituted [1,3]thiazolo[4,5-b]pyridines (Methodology Analogy) Source: ResearchGate Details the reaction of 2-amino-3-chloropyridine derivatives with xanthates, establishing the protocol's viability for pyridine-fused systems.
-
This compound Compound Summary Source: PubChem Provides physical properties (MW: 185.64 g/mol ) and safety data for the target molecule.
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines Source: Beilstein Journal of Organic Chemistry Reviews alternative cyclization strategies and metal-catalyzed pathways for imidazopyridines.
Sources
- 1. KR20100050524A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 2. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. theswissbay.ch [theswissbay.ch]
- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
Optimization of reaction conditions for imidazo[4,5-b]pyridine formation
Status: Online Agent: Senior Application Scientist Topic: Optimization of Reaction Conditions & Troubleshooting
Knowledge Base: Optimized Synthetic Protocols
Welcome to the technical support hub for the imidazo[4,5-b]pyridine scaffold. This bicyclic system is a critical purine bioisostere in kinase inhibitor development. Below are the three most robust protocols optimized for yield and reproducibility.
Protocol A: The "Industrial Standard" (Polyphosphoric Acid Condensation)
Best for: Gram-scale synthesis, stable substrates, carboxylic acid partners.
Mechanism: Acid-catalyzed dehydration (Traube-like synthesis). Optimization Insight: Polyphosphoric acid (PPA) acts as both the solvent and the dehydrating agent, driving the equilibrium forward by sequestering water.
-
Stoichiometry: Mix 2,3-diaminopyridine (1.0 equiv) and the carboxylic acid (1.0–1.2 equiv) in PPA (10–15 volumes by weight).
-
Thermal Cycle: Heat to 170–190°C for 4–12 hours.
-
Note: Temperatures below 150°C often result in the intermediate amide (incomplete cyclization).
-
-
Workup (Critical):
-
Cool to 80°C (do not let it solidify completely).
-
Pour slowly into crushed ice/water with vigorous stirring.
-
Neutralize with 50% NaOH or NH₄OH to pH ~8 to precipitate the product.
-
Troubleshooting: If no precipitate forms, the product may be amphoteric and water-soluble. Saturate with NaCl and extract with EtOAc/THF (3:1).
-
Protocol B: Microwave-Assisted Oxidative Cyclization
Best for: Library generation, aldehyde partners, sensitive functional groups.
Mechanism: Condensation to Schiff base followed by oxidative ring closure. Optimization Insight: Using aldehydes requires an oxidant.[1] Sodium Metabisulfite (Na₂S₂O₅) or Air/O₂ are preferred over toxic metal oxidants for purity.
-
Reagents: 2,3-diaminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Na₂S₂O₅ (1.5 equiv).
-
Solvent: DMF or DMSO (high dielectric constant absorbs microwave energy efficiently).
-
Conditions: Microwave irradiation at 120–140°C for 10–20 minutes.
-
Purification: Pour into water. The bisulfite adducts remain in solution; the product usually precipitates.
Protocol C: One-Pot Reduction/Cyclization
Best for: Avoiding unstable diamine isolation.
-
Starting Material: 2-amino-3-nitropyridine + Aldehyde.[2]
-
Reagents: Sodium Dithionite (Na₂S₂O₄) (3 equiv) or Fe/AcOH.
-
Workflow: Reduction occurs in situ. The resulting diamine immediately reacts with the aldehyde. This prevents the oxidation of the air-sensitive 2,3-diaminopyridine intermediate.
Troubleshooting Wizard (Q&A)
Issue 1: "My reaction is stuck at the intermediate amide/Schiff base."
Diagnosis: Thermodynamic stall. The formation of the amide bond is fast, but the ring closure (dehydration) requires a higher activation energy. Solution:
-
For Acid Route: Increase temperature to >180°C. If using PPA, ensure it is fresh (viscous); hydrolyzed PPA is less effective at water scavenging.
-
For Aldehyde Route: You are likely missing an oxidant. The reaction of a diamine + aldehyde gives a dihydro-imidazole intermediate (aminal) which must be oxidized to aromatize. Add 10 mol% Cu(OAc)₂ or use open-vessel reflux to allow air oxidation.
Issue 2: "I'm getting a mixture of regioisomers during N-alkylation."
Diagnosis: The imidazo[4,5-b]pyridine scaffold has two nucleophilic nitrogens on the imidazole ring (N1 and N3).
-
N3 (Sterically favored): Usually the major product due to the lone pair repulsion from the pyridine nitrogen (N4).
-
N1 (Electronic/Chelation control): Harder to target.
Optimization Strategy:
-
To favor N3 (Linear): Use a "loose" ion pair base like Cs₂CO₃ in a polar aprotic solvent (DMF).
-
To favor N1 (Bent): Use non-polar solvents (Toluene) with NaH . The sodium cation can coordinate with the pyridine nitrogen (N4), directing the alkylating agent toward N1 via a transient chelate.
Issue 3: "My product is water-soluble and won't extract."
Diagnosis: Imidazo[4,5-b]pyridines are amphoteric. They can be protonated at N3/N1 (acidic pH) or the pyridine N4 (very acidic pH), and deprotonated at the NH (basic pH). Solution:
-
Isoelectric Point Extraction: Adjust the aqueous layer to pH 7–8 exactly.
-
Salting Out: Saturate the aqueous phase with NaCl.
-
Continuous Extraction: Use a Soxhlet extractor with chloroform if the partition coefficient is poor.
Visualizations
Figure 1: Decision Matrix for Synthetic Route Selection
Caption: Flowchart for selecting the optimal synthetic strategy based on starting material availability and scale.
Figure 2: Troubleshooting the Cyclization Mechanism
Caption: Mechanistic bottleneck identification. Most failures occur at the intermediate closure step due to insufficient energy or lack of oxidant.
Comparative Data: Oxidant Efficiency
When using the Aldehyde Route (Method B) , the choice of oxidant determines yield and purity.
| Oxidant | Yield (%) | Reaction Time | Notes |
| Na₂S₂O₅ (Sodium Metabisulfite) | 85-92% | 15 min (MW) | Recommended. High yield, easy workup (water soluble byproducts). |
| Air / O₂ (Open Vessel) | 60-75% | 12-24 hours | Slow, requires reflux. Good for "green" chemistry but poor for throughput. |
| FeCl₃ / Cu(OAc)₂ | 70-80% | 1-2 hours | Effective but requires metal scavenging during purification. |
| Nitrobenzene (High Temp) | 50-65% | 4 hours | Harsh conditions, difficult to remove solvent. Obsolete. |
References
-
Review of Synthetic Strategies: G. K. Reen et al.[3] "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines."[3] Beilstein J. Org.[3] Chem., 2019.
-
Microwave-Assisted Protocols: BenchChem Technical Support. "Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield."[4] [4]
-
One-Pot Reductive Cyclization: D. S. Raghuvanshi et al.[5] "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction." ACS Omega, 2018.
-
Oxidative Cyclization Mechanisms: H. Wang et al. "NaIO4/TBHP-promoted (3 + 2) cycloaddition for synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2025 (Relevant mechanistic parallel).
-
Regioselectivity Insights: A. J. Rosenberg et al.[6] "Synthesis of Imidazo[4,5-b]pyridines... by Palladium Catalyzed Amidation."[2][6][7] Org.[5][6][8][9][10] Lett., 2012.[5][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectjournals.com [connectjournals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
Introduction
5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid, planar structure, featuring multiple hydrogen bond donors and acceptors, contributes to strong intermolecular forces in the solid state. This often results in high crystal lattice energy and, consequently, poor solubility in both aqueous and organic media, posing a significant challenge for screening, in vitro assays, and formulation development.
This guide provides a structured approach to understanding and overcoming the solubility challenges associated with this molecule. We will explore the underlying physicochemical principles and offer a series of troubleshooting steps and validated protocols to help you achieve your desired concentration.
Understanding the Molecule: A Physicochemical Analysis
The solubility behavior of this compound is governed by its chemical structure. Key features include:
-
Amphiprotic Nature: The molecule possesses both acidic and basic centers. The imidazole N-H proton is weakly acidic, while the pyridine nitrogen is basic. The thione group can also exhibit tautomerism (thione-thiol) and has a weakly acidic proton. This complex acid-base chemistry is central to its pH-dependent solubility.
-
Hydrogen Bonding: The presence of N-H (donor) and C=S (acceptor) groups, along with the pyridine nitrogen, allows for extensive hydrogen bonding. While this is beneficial for target interaction, it leads to strong self-association in the solid state, which must be overcome by the solvent.
-
Aromaticity and Polarity: The fused aromatic ring system is hydrophobic, while the chloro-substituent adds to this lipophilicity. However, the heteroatoms and the polar thione group provide hydrophilic character. This balance results in a molecule that is not readily soluble in either highly polar or non-polar solvents.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Question 1: My compound is "insoluble" in everything I've tried (e.g., water, PBS, DMSO, Ethanol). Where do I start?
Answer: The term "insoluble" is often relative. Your first step is to quantify the solubility and understand its kinetic versus thermodynamic limits. What appears insoluble might be dissolving too slowly or crashing out of a supersaturated solution.
Initial Steps:
-
Visual Assessment is Not Enough: Use a sensitive analytical method like HPLC-UV or UPLC-MS to measure the concentration of the dissolved compound in the supernatant after attempting dissolution.
-
Distinguish Kinetic vs. Thermodynamic Solubility:
-
Kinetic Solubility: Often measured in early discovery, this reflects how much compound dissolves under specific, often rapid, conditions (e.g., adding a DMSO stock to an aqueous buffer). It's highly dependent on the method.
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated and in equilibrium with the solid state. This value is critical for formulation development. It is typically measured by agitating the solid compound in the solvent for an extended period (24-72 hours) until equilibrium is reached.
-
Workflow for Initial Solubility Assessment
Caption: Workflow for determining thermodynamic solubility.
Question 2: I've confirmed low thermodynamic solubility in my aqueous buffer (pH 7.4). What is the most effective next step?
Answer: Given the molecule's amphiprotic nature, its solubility will be highly dependent on pH. The neutral form of the molecule is likely the least soluble due to its ability to pack efficiently in a crystal lattice. By ionizing the molecule, you introduce a charge, which dramatically improves its interaction with polar solvents like water.
Strategy: Exploit pH-Dependent Solubility
-
Determine the pKa: The pKa is the pH at which 50% of the molecule is ionized. You will have at least two pKa values: one for the basic pyridine nitrogen and one for the acidic N-H proton. You can predict these values using software (e.g., ChemAxon, ACD/Labs) or determine them experimentally via potentiometric or UV-metric titration.
-
Create a pH-Solubility Profile: Measure the thermodynamic solubility of your compound across a wide pH range (e.g., pH 2 to pH 10). You should observe a "U-shaped" curve, with the lowest solubility near the isoelectric point and significantly higher solubility at low pH (where the pyridine nitrogen is protonated, forming a cation) and high pH (where the imidazole N-H is deprotonated, forming an anion).
Expected pH-Solubility Behavior
Caption: Ionization states and their effect on solubility.
Question 3: Adjusting the pH is not an option for my cell-based assay. How can I increase solubility in a physiological buffer (e.g., PBS pH 7.4)?
Answer: When pH is fixed, you must use formulation strategies that disrupt the compound's self-association and improve its interaction with the solvent. The most common approach is using co-solvents or other excipients.
Strategy 1: Co-Solvency A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a poorly soluble compound. It works by reducing the polarity of the solvent system, making it more favorable for the solute.
Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Starting % (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% | Standard for compound libraries. Can have cellular effects at >0.5%. |
| Ethanol (EtOH) | 1% - 5% | Less toxic than DMSO but can also affect cell membranes. |
| Polyethylene Glycol (PEG 400) | 1% - 10% | A non-volatile polymer, generally well-tolerated. Can increase viscosity. |
| Propylene Glycol (PG) | 1% - 10% | Common pharmaceutical excipient. |
| N-Methyl-2-pyrrolidone (NMP) | 0.5% - 2% | A powerful solubilizer, but use with caution due to potential toxicity. |
Strategy 2: Use of Surfactants Surfactants form micelles in solution above a certain concentration (the Critical Micelle Concentration, CMC). These micelles have a hydrophobic core and a hydrophilic shell, effectively encapsulating the drug molecule and carrying it into the solution.
-
Examples: Polysorbate 80 (Tween® 80), Polysorbate 20, Kolliphor® EL (Cremophor® EL).
-
Caution: Surfactants can interfere with some biological assays by disrupting cell membranes or binding to proteins. Always run a vehicle control.
Strategy 3: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).
-
Benefit: Often have a better safety profile than organic co-solvents and are widely used in pharmaceutical formulations.
Experimental Protocols
Protocol 1: Systematic pH-Solubility Profile Determination
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Add Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. "Excess" means enough solid should remain visible after equilibrium.
-
Equilibrate: Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, let the vials stand to allow heavy particles to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Dilution & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent to fall within the linear range of your analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the samples against a standard curve prepared from a known stock solution of the compound (e.g., in DMSO or methanol).
-
Plot Data: Plot solubility (e.g., in µg/mL or µM) on a logarithmic scale against the measured final pH of each sample.
Protocol 2: Co-Solvent Screening for a Fixed pH
-
Prepare Co-Solvent Blends: Prepare a series of solutions containing different percentages of a co-solvent in your primary aqueous buffer (e.g., PBS pH 7.4). For example, create 1%, 2%, 5%, 10%, and 20% (v/v) DMSO in PBS.
-
Equilibrate Compound: Add an excess amount of the solid compound to each co-solvent blend.
-
Follow Steps 3-7 from Protocol 1: Equilibrate the samples, centrifuge, collect the supernatant, and analyze via a validated method.
-
Evaluate: Determine the lowest percentage of co-solvent that provides the required solubility for your experiment while minimizing potential artifacts.
Advanced Strategies (For Formulation Development)
If the above methods are insufficient for in vivo studies or final drug formulation, more advanced techniques may be required:
-
Salt Formation: If the compound has a suitable pKa, forming a salt (e.g., a hydrochloride salt with the basic pyridine or a sodium salt with the acidic imidazole) can dramatically improve solubility and dissolution rate.
-
Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix, you can create an amorphous, high-energy form of the drug that has a much higher apparent solubility than its stable crystalline counterpart.
References
-
Babu, R., & Vanga, S. (2022). Solubility. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Bergström, C. A. S. (2016). In silico Predictions of Drug Solubility and Permeability: A Tool for Early Drug Development. Annual Review of Pharmacology and Toxicology, 56, 485-508. Available at: [Link]
-
Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a threshold concentration for a cosolvent. Pharmaceutical research, 19(10), 1349-1353. Available at: [Link]
-
The European Parliament and the Council of the European Union. (2009). Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures. Official Journal of the European Union. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at: [Link]
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549-2572. Available at: [Link]
How to prevent N-oxide formation in imidazo[4,5-b]pyridine reactions
A Guide to Preventing and Troubleshooting N-Oxide Formation
Welcome to the technical support center for imidazo[4,5-b]pyridine chemistry. As a Senior Application Scientist, I understand the synthetic challenges that can arise when working with this important heterocyclic scaffold. One of the most common and frustrating side reactions is the unintended formation of N-oxides. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for understanding, preventing, and resolving this issue.
This document is structured as a dynamic troubleshooting resource. We will begin with frequently asked questions to cover the fundamentals, then move into a detailed troubleshooting guide for specific experimental issues, and finally, provide actionable protocols and preventative strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions regarding N-oxide formation in the context of imidazo[4,5-b]pyridine chemistry.
Q1: What exactly is N-oxide formation, and why is the imidazo[4,5-b]pyridine core so susceptible?
A: N-oxide formation is the oxidation of the nitrogen atom in a pyridine ring. The imidazo[4,5-b]pyridine scaffold contains a pyridine nitrogen (at position 4) that is nucleophilic and therefore susceptible to oxidation by various reagents or even atmospheric oxygen, especially under harsh conditions.[1] This reaction results in a product where an oxygen atom is coordinated to the nitrogen, altering the electronic properties, solubility, and potentially the biological activity of your target molecule.
Q2: How can I confirm that I have formed an N-oxide?
A: The most immediate clue is often from mass spectrometry. You will observe a product with a molecular weight that is 16 atomic mass units (a.m.u.) higher than your expected product, corresponding to the addition of one oxygen atom.[1] Further confirmation can be obtained using:
-
NMR Spectroscopy: In ¹H NMR, protons on the pyridine ring, particularly those alpha to the N-oxide, will typically shift downfield compared to the parent compound. In ¹³C NMR, the carbons adjacent to the N-oxide will also show a characteristic shift.
-
Infrared (IR) Spectroscopy: A characteristic N-O stretching band will appear, typically in the 1200-1350 cm⁻¹ region.
Q3: What are the most common causes of unintentional N-oxide formation?
A: N-oxide formation is most prevalent in reactions that either explicitly use an oxidizing agent or involve conditions that can promote oxidation. Key culprits include:
-
Strong Oxidizing Agents: Reagents like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone are common culprits if not used judiciously.[2][3]
-
Metal Catalysts with Air/Oxygen: Many cross-coupling or cyclization reactions use catalysts like Copper(I) or Palladium, which can be oxidized by aerial oxygen, in turn leading to the oxidation of the substrate.[4]
-
High Temperatures & Prolonged Reaction Times: Heating a reaction for an extended period, especially if not under a strictly inert atmosphere, can promote oxidation by atmospheric oxygen.[1]
-
Certain Reagents in Situ: Some reaction conditions, such as those for nitrosation, can have oxidative side reactions.[5]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My mass spectrum shows a significant peak at M+16. I suspect an N-oxide. What's my first step?
-
Probable Cause: You have almost certainly formed the N-oxide derivative of your target compound or a key intermediate.[1]
-
Solution Workflow:
-
Confirm the Structure: Before modifying your synthesis, confirm the identity of the byproduct using NMR spectroscopy as described in the FAQ.
-
Analyze Your Reaction Conditions: Review every component and condition of your reaction. Are you using a deliberate oxidizing agent? Is the reaction heated? Is it open to the atmosphere?
-
Proceed to Mitigation: If the N-oxide is the major product, you have two primary options:
-
Optimize the reaction to prevent its formation using the strategies in Part 3.
-
Reduce the N-oxide back to the desired parent pyridine if the N-oxide is already formed and isolated. See Protocol 4 for details.
-
-
Problem 2: My synthesis involves a necessary oxidative cyclization step (e.g., using air or a mild oxidant), but N-oxide formation is competing with my desired reaction.
-
Probable Cause: The oxidant is not selective enough and is oxidizing the pyridine nitrogen in addition to facilitating the desired cyclization. Air oxidation, while gentle, can be difficult to control.[1][6]
-
Solution Workflow:
-
Lower the Reaction Temperature: Oxidation reactions are often highly temperature-dependent.[7][8] Reducing the temperature may significantly slow the rate of N-oxidation while still allowing the desired cyclization to proceed, albeit more slowly.
-
Control Oxidant Stoichiometry: Carefully titrate the amount of your oxidizing agent. Use the minimum stoichiometry required for the primary reaction to complete. Avoid large excesses.[1]
-
Switch to a Milder Oxidant: If using a potent oxidant, consider alternatives. For example, if a reaction uses a copper catalyst and air, you might switch to a different catalytic system that doesn't rely on an external oxidant.[4]
-
Problem 3: I'm performing a non-oxidative reaction (e.g., an N-alkylation) but am still observing N-oxide formation.
-
Probable Cause: You have an unintentional source of oxidation in your reaction.
-
Solution Workflow:
-
Implement an Inert Atmosphere: The most likely culprit is atmospheric oxygen, especially if the reaction is heated.[1] Ensure your reaction is performed under a positive pressure of an inert gas like nitrogen or argon. See Protocol 1.
-
Degas Your Solvents: Solvents can have a significant amount of dissolved oxygen. Degassing solvents by sparging with an inert gas or using a freeze-pump-thaw technique can be beneficial.
-
Check Reagent Purity: Older reagents or solvents (like THF) can form peroxides over time, which are potent oxidizing agents. Test for peroxides and purify solvents if necessary.
-
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for addressing N-oxide formation.
Caption: Troubleshooting workflow for N-oxide formation.
Part 3: Prevention & Mitigation Strategies (Protocols)
This section provides detailed experimental protocols for preventing N-oxide formation or reversing it if it has already occurred.
Strategy 1: Control of Reaction Atmosphere
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water and cooled under a stream of inert gas (Nitrogen or Argon).
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while maintaining a positive pressure of inert gas. Use a gas inlet adapter connected to a bubbler to monitor gas flow.
-
Addition of Reagents: Add solid reagents to the flask under a strong flow of inert gas. Add liquid reagents and solvents via syringe through a rubber septum.
-
Execution: Maintain a gentle, positive pressure of the inert gas throughout the entire reaction, including the heating and cooling phases.
Strategy 2: Judicious Choice of Oxidizing Agent
When an oxidation step is necessary, the choice of oxidant is critical. The table below compares common oxidants.
| Oxidant | Typical Use | Propensity for N-Oxidation | Mitigation Notes |
| m-CPBA | Epoxidation, Baeyer-Villiger | High | Use at low temperatures (-78 to 0 °C). Use stoichiometric amounts. |
| H₂O₂ / Acetic Acid | General Oxidation | High | Often used for deliberate N-oxide synthesis.[9][10] Avoid if N-oxide is not the target. |
| Oxone® (KMPSO₅) | General Oxidation | Moderate to High | Buffered conditions can sometimes improve selectivity. |
| Air / O₂ | Aerobic Oxidation | Moderate | Hard to control. Can be minimized with an inert atmosphere.[1] |
| I₂ / CuO | Oxidative Cyclization | Moderate | System-dependent. Temperature control is key.[4] |
| NaIO₄ / TBHP | Oxidative Cycloaddition | Moderate | Stoichiometry of the terminal oxidant (TBHP) is critical.[11] |
Strategy 3: Optimization of Reaction Conditions
-
Temperature: As a rule of thumb, begin your reaction optimization at a lower temperature (e.g., 0 °C or room temperature) and only increase it if the desired reaction does not proceed.
-
Solvent: The choice of solvent can influence reaction pathways. Screening different solvents (e.g., DMF, THF, Dioxane, Acetonitrile) can sometimes identify conditions that disfavor N-oxide formation.[1]
-
Protecting Groups: In complex syntheses where N-oxidation is persistent and unavoidable, a protecting group strategy could be considered. This involves protecting the pyridine nitrogen, though this adds steps to the synthesis and is often a last resort.
Strategy 4: Post-Synthetic Reduction of N-Oxides
If N-oxide formation is unavoidable, it can often be reversed.
Protocol 2: Reduction of N-Oxide with Catalytic Hydrogenation
-
Setup: In a flask suitable for hydrogenation, dissolve the isolated N-oxide (1.0 eq.) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Catalyst Addition: Add a catalytic amount of Raney Nickel or 10% Palladium on Carbon (typically 5-10 mol% Pd).[1][12]
-
Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (a balloon is often sufficient for small scale).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deoxygenated product.
Protocol 3: Deoxygenation with Phosphorus Trichloride (PCl₃)
CAUTION: PCl₃ is corrosive and reacts violently with water. Handle only in a well-ventilated fume hood.
-
Setup: Dissolve the N-oxide (1.0 eq.) in a dry, aprotic solvent like chloroform or dichloromethane under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of PCl₃: Add phosphorus trichloride (PCl₃, ~1.1 eq.) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice or adding ice-cold saturated sodium bicarbonate solution.
-
Extraction & Isolation: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the product.
Mechanism of N-Oxidation
The following diagram illustrates the general mechanism of N-oxidation using a peroxy acid like m-CPBA.
Caption: General mechanism of pyridine N-oxidation.
References
-
Li, J. J., & Xie, J. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
-
Geronikaki, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Banu, H., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. ChemistrySelect. [Link]
-
Request PDF on ResearchGate. (n.d.). Selective C3-nitrosation of imidazopyridines using AgNO3 as the NO source. ResearchGate. [Link]
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry. [Link]
-
Sápi, J., et al. (2016). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]
-
Abdel-Magid, A. F. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Duan, H., et al. (2022). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [Link]
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020). YouTube. [Link]
-
Wolfe, J. F., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]
-
Browne, A. J., et al. (2014). On the temperature dependence of organic reactivity, nitrogen oxides, ozone production, and the impact of emission controls in San Joaquin Valley, California. Atmospheric Chemistry and Physics. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the N-oxidation of pyridine. [ ] Conversion of... ResearchGate. [Link]
-
Al-Salahi, R., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. pp.bme.hu [pp.bme.hu]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
Enhancing the selectivity of imidazo[4,5-b]pyridine-2-thione based inhibitors
Welcome to the Advanced Heterocycle Application Support Center. Ticket ID: #IPT-SEL-2024 Subject: Enhancing Selectivity & Mitigating Assay Interference in Thione-Based Inhibitors Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Thione" Paradox
You are likely here because your imidazo[4,5-b]pyridine-2-thione hits are showing high potency but poor selectivity or confusing SAR data.
The Technical Reality:
The imidazo[4,5-b]pyridine-2-thione scaffold is a "privileged structure" mimicking purines (ATP). However, the C2-thione (
-
Potency: The sulfur atom is a soft nucleophile/electrophile, capable of strong van der Waals interactions and hydrogen bonding (as a weak acceptor) within the ATP-binding pocket [1].
-
Liability: Thiones are prone to redox cycling and desulfurization , often flagging as Pan-Assay Interference Compounds (PAINS).
This guide addresses how to stabilize this scaffold and engineer genuine selectivity.
Module A: Synthetic Troubleshooting (Regiocontrol)
User Question: "I am trying to alkylate the N-position to target the hydrophobic back pocket, but I'm getting a mixture of N1, N3, and S-alkylated products. How do I control this?"
Root Cause Analysis
The imidazo[4,5-b]pyridine-2-thione system is an ambident nucleophile. Under basic conditions, the negative charge delocalizes across N1, N3, and the exocyclic Sulfur.
-
Soft Electrophiles (e.g., alkyl iodides): Tend to favor S-alkylation (soft-soft interaction).
-
Hard Electrophiles: Tend to favor N-alkylation .
-
Sterics: The pyridine nitrogen (N4) influences the acidity of N3 vs N1.
Solution Protocol: Directed Regioselectivity
| Desired Product | Recommended Conditions | Mechanism Note |
| S-Alkyl (Thioether) | Mild Base ( | Kinetic control favors the most nucleophilic atom (Sulfur). |
| N-Alkyl (N1/N3) | Protection First: Use P-methoxybenzyl (PMB) on Sulfur. | Block S-alkylation to force N-reaction. Remove PMB with TFA. |
| N3-Selective | Use Cu(OAc)2 mediated coupling (Chan-Lam) | Copper coordination often directs to the sterically accessible Nitrogen. |
Workflow Visualization: Synthetic Decision Tree
Figure 1: Decision matrix for controlling alkylation sites on the ambident thione scaffold.
Module B: Assay Interference (The "False Positive" Check)
User Question: "My IC50 values shift significantly when I add DTT to the kinase buffer. Is my compound a real inhibitor?"
The Issue: Redox Cycling & Aggregation
Thiones can oxidize to form disulfides (dimers) in solution. These dimers can:
-
Precipitate and cause colloidal aggregation (sequestering the enzyme non-specifically).
-
React with cysteine residues on the protein surface (covalent false positive).
Validation Protocol: The "Thione Stress Test"
Run these three counter-screens before proceeding to SAR optimization.
Step 1: Detergent Sensitivity (Aggregation Check)
-
Control: Run assay with 0.01% Triton X-100.
-
Test: Run assay with 0.1% Triton X-100.
-
Result: If IC50 increases >5-fold with higher detergent, your compound is likely an aggregator (False Positive) [2].
Step 2: Thiol Reactivity (Redox Check)
-
Incubate compound with 1 mM DTT or GSH for 30 mins.
-
Analyze via LC-MS.
-
Result: Look for
(Glutathione adduct) or (Disulfide dimer). If >10% conversion, the scaffold is chemically unstable.
Step 3: Light Absorbance
-
Thiones often absorb in the UV-Vis range (300-400nm). Ensure your readout (e.g., fluorescence polarization) does not overlap with the compound's absorbance.
Module C: Structural Optimization (SAR) for Selectivity
User Question: "I have a stable hit. How do I make it selective for CDK9 over CDK2 or mTOR over PI3K?"
Strategic Logic: The "Gatekeeper" Approach
Kinases share a conserved ATP pocket, but the "Gatekeeper" residue varies (e.g., Threonine vs. Phenylalanine).
-
Imidazo[4,5-b]pyridine Core: Mimics the Adenine ring of ATP.
-
Selectivity Handle: The C2 and N3 positions are your vectors to dial in selectivity.
Optimization Table: SAR Vectors
| Position | Modification Strategy | Mechanistic Rationale |
| N3 (Ribose Pocket) | Bulky Cycloalkyl / Aryl | Targets the "Solvent Front." Unique to specific kinases (e.g., CDK9 accommodates larger groups here than CDK2) [3]. |
| C2 (Thione) | Bioisostere (e.g., -SCH3) | Converting Thione ( |
| C6 (Pyridine) | Electron Withdrawing Group (CN, F) | Modulates the pKa of the N1 proton, altering H-bond donor strength to the Hinge Region. |
Pathway: From Hit to Lead
Figure 2: Logical flow for evolving a promiscuous thione hit into a selective inhibitor.
Module D: Advanced Characterization Protocol
User Question: "My IC50s are similar for Target A and Target B, but the cellular activity is totally different. Why?"
Answer: Residence Time.
Thermodynamic affinity (
Protocol: Jump Dilution Assay (Residence Time)
Objective: Determine if your inhibitor stays bound to the Target longer than the Off-Target.
-
Incubation:
-
Mix Enzyme (
) + Inhibitor ( ) in a small volume (e.g., 2 L). -
Incubate for 60 mins to reach equilibrium.
-
-
The "Jump" (Dilution):
-
Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP and Substrate.
-
This drops [Inhibitor] below the IC50, forcing dissociation.
-
-
Measurement:
-
Monitor product formation continuously (Kinetic Mode) for 60-90 mins.
-
-
Analysis:
-
Plot Product vs. Time.
-
Fast Off-Rate (Non-selective): Linear progress curve immediately (inhibitor leaves instantly).
-
Slow Off-Rate (Selective): Curvilinear (exponential) progress curve. The "lag" indicates the residence time (
).
-
Interpretation:
If
References
-
Jarmoni, K., et al. (2024).[1] "Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry. Link
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link
-
Mortensen, D. S., et al. (2011).[2] "Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Copeland, R. A. (2016). "Kinetics of Drug-Target Residence Time: Duration of Action and Selectivity." Methods in Enzymology. Link
Sources
Technical Support Center: Scale-Up of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
Case ID: SC-IMID-CL-005 Subject: Process Engineering & Troubleshooting for Scale-Up (100g – 1kg range) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Chemistry
This guide addresses the scale-up challenges for 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione (also referred to as the 2-mercapto tautomer). The synthesis typically involves the cyclization of 6-chloro-2,3-diaminopyridine with a thiocarbonyl source.
While Carbon Disulfide (
Key Chemical Transformation
-
Precursor: 6-chloro-2,3-diaminopyridine
-
Reagent: Potassium Ethyl Xanthate (preferred) or
/KOH -
Solvent System: Ethanol/Water or DMF (for higher temperatures)
-
Critical Byproduct: Hydrogen Sulfide (
) gas
Process Workflow & Safety Engineering
Critical Warning: This reaction generates stoichiometric quantities of
Interactive Workflow Diagram
The following diagram illustrates the engineered setup required for safe scale-up, highlighting the gas scrubbing loop and critical process control points (PCP).
Figure 1: Process flow diagram emphasizing the H2S management loop required during the reflux phase.
Detailed Scale-Up Protocol (The Xanthate Route)
Recommended for batches >50g due to safer solids handling compared to liquid
Materials
-
6-chloro-2,3-diaminopyridine (1.0 equiv)
-
Potassium Ethyl Xanthate (1.2 - 1.5 equiv) : Excess is needed to drive kinetics.
-
Ethanol/Water (4:1 ratio) : 10-12 volumes relative to precursor mass.
-
Acetic Acid or HCl (2N) : For acidification.
Step-by-Step Methodology
-
Reactor Charging: To a reactor equipped with an overhead mechanical stirrer (anchor impeller preferred for slurry), reflux condenser, and internal temperature probe, charge the 6-chloro-2,3-diaminopyridine .
-
Solvent Addition: Add Ethanol/Water mixture. Stir to create a suspension.
-
Reagent Addition: Add Potassium Ethyl Xanthate as a solid in a single portion.
-
Note: The reaction mixture may turn yellow/orange.
-
-
Heating & Gas Management:
-
Connect the condenser outlet to a caustic scrubber (10-20% NaOH solution).
-
Heat the mixture to reflux (~80°C).
-
Observation: Evolution of
will begin as the temperature rises. Ensure the scrubber is bubbling actively.
-
-
Reaction Monitoring: Maintain reflux for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Disappearance of the diamine peak indicates completion.
-
-
Work-up (The "Crash Out"):
-
Cool the reaction mixture to room temperature.
-
Critical Step: The product exists as a soluble potassium salt at this stage.
-
Slowly add Acetic Acid or 2N HCl while monitoring pH.
-
Target pH: 3.0 – 4.0 . The free thione will precipitate as a heavy solid.
-
-
Isolation:
-
Stir the slurry at 0–5°C for 1 hour to maximize yield.
-
Filter via Büchner funnel or centrifuge.
-
Wash: Water (3x) to remove salts, followed by cold Ethanol (1x) to displace water and aid drying.
-
-
Drying: Vacuum oven at 50°C.
Troubleshooting & FAQs
Direct solutions to common failure modes encountered in the lab.
Category 1: Yield & Purity Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<60%) | Incomplete precipitation of the thione. | The product is amphoteric. If pH is too low (<1) or too high (>7), it remains soluble. Target pH 3–4 precisely. |
| Product is "Sticky" / Gum | Impurities trapped during rapid precipitation. | Slow down acidification. Add acid dropwise over 30 mins. Heat the slurry to 50°C after acidification, then cool slowly (Ostwald ripening). |
| Pink/Red Discoloration | Oxidation of unreacted diamine or trace metal contamination. | Ensure starting material (diamine) is pure. Perform a final wash with dilute sodium bisulfite solution if color persists. |
Category 2: Analytical Confusion (The Tautomer Trap)
Q: My NMR spectrum in DMSO-d6 shows a broad proton peak around 12-13 ppm, or the peaks are doubled. Is my product impure?
A: Likely not. This is a classic Tautomerism Artifact .
-
Explanation: The molecule exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. In polar aprotic solvents like DMSO, the N-H proton is often involved in rapid exchange or hydrogen bonding, causing broadening.
-
Validation:
-
Run the NMR in MeOD (Methanol-d4) with a drop of DCl/D2O. This protonates the system and collapses the tautomers, sharpening the aromatic signals.
-
Check HPLC purity. If HPLC shows a single peak but NMR looks messy, it is tautomerism.
-
Category 3: Reaction Stalling
Q: The reaction has stalled at 80% conversion after 12 hours. Adding more Xanthate doesn't help.
A: This is often due to product inhibition or solvent saturation .
-
Mechanism: As the reaction proceeds, the intermediate dithiocarbamate cyclizes and releases
. If is not effectively removed (i.e., closed system with poor venting), the equilibrium shifts backward. -
Fix: Ensure a steady sweep of Nitrogen (
) through the headspace to drive into the scrubber. This applies Le Chatelier’s principle to drive the reaction to completion.
Mechanistic Insight
Understanding the mechanism aids in troubleshooting impurities.
Figure 2: Reaction pathway. Note that the loss of H2S is the irreversible step that drives the cycle.
References
-
General Synthesis of Imidazo[4,5-b]pyridine-2-thiones
- Source: National Institutes of Health (PMC) / J. Med. Chem.
- Context: Synthesis of 2-thione derivatives from 2,3-diaminopyridines using or Xanth
-
URL:[Link]
-
Potassium Ethyl Xanthate Properties & Safety
-
Scale-Up Safety (H2S Management)
- Source: Stanford Environmental Health & Safety
- Context: Guidelines for scaling up reactions involving toxic gas evolution.
-
URL:[Link]
-
Tautomerism in Imidazopyridines
- Source: MDPI Molecules
- Context: Analytical characterization and tautomeric equilibria of imidazo[4,5-b]pyridine scaffolds.
-
URL:[Link]
Disclaimer: This guide is for research purposes only. All scale-up activities must be conducted in a fume hood with appropriate PPE and waste disposal protocols in accordance with local EHS regulations.
Sources
Validation & Comparative
Validating the Biological Target of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione: A Comparative Guide to Modern Methodologies
In the landscape of contemporary drug discovery, the identification of a novel bioactive compound such as 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione marks the beginning of a rigorous journey of scientific validation. The imidazo[4,5-b]pyridine scaffold is a privileged structure, known to interact with a range of biological targets including kinases, G-protein coupled receptors, and various enzymes, making target identification and validation a critical step to elucidate its mechanism of action and therapeutic potential.[1][2][3] This guide provides an in-depth comparison of modern experimental strategies to definitively validate the biological target of this, and similar, novel chemical entities.
For the purpose of this illustrative guide, we will hypothesize that preliminary screening suggests this compound is an inhibitor of a specific protein kinase, a common target for this chemical class.[4] We will explore a multi-pronged approach to confirm this hypothesis, moving from initial biochemical confirmation to cellular target engagement and finally to genetic validation of the target's role in the compound's phenotypic effects.
A Multi-Faceted Approach to Target Validation
A robust target validation strategy does not rely on a single method but rather on the convergence of evidence from orthogonal approaches.[5] This guide will compare three pillars of modern target validation: biochemical assays, cellular target engagement assays, and genetic manipulation techniques. Each method provides a unique and complementary layer of evidence, strengthening the confidence in the identified target before committing to extensive preclinical and clinical development.
Biochemical Assays: Confirming Direct Inhibition
Biochemical assays are fundamental in determining if a compound directly interacts with and modulates the activity of its putative target in a purified system.[6] For our hypothetical kinase target, this would involve an in vitro kinase activity assay.
Methodology:
Kinase activity assays measure the transfer of a phosphate group from ATP to a substrate, and there are various formats available, including radiometric, fluorescence-based, and luminescence-based methods.[4][7] A common and robust method is a fluorescence-based ADP detection assay, which measures the production of ADP, a direct product of kinase activity.[4]
Experimental Protocol: Fluorescence-Based Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (a peptide or protein), and ATP.
-
Compound Incubation: Serially dilute this compound and incubate with the kinase and substrate.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at the optimal temperature for the enzyme.
-
Detection: Add a detection reagent that converts ADP to a fluorescent signal. The intensity of the fluorescence is proportional to the kinase activity.
-
Data Analysis: Plot the fluorescence signal against the compound concentration to determine the IC50 value, the concentration at which the compound inhibits 50% of the kinase activity.
Data Interpretation and Comparison:
| Parameter | Radiometric Assay | Fluorescence-Based Assay | Luminescence-Based Assay (e.g., ADP-Glo) |
| Principle | Measures incorporation of radiolabeled phosphate ([γ-32P] ATP) into a substrate.[4] | Directly or indirectly measures a product of the kinase reaction (e.g., ADP) using a fluorescent probe.[4] | Measures ADP production through a coupled enzyme reaction that generates light.[8] |
| Advantages | Historically the "gold standard" for sensitivity.[4] | High-throughput, non-radioactive, and widely applicable.[4] | High sensitivity and suitable for low activity kinases.[8] |
| Disadvantages | Requires handling of radioactive materials and has waste disposal issues.[4] | Potential for interference from fluorescent compounds. | Can be more complex with multiple reagent additions and prone to luciferase inhibitors.[8] |
| Best For | Highly sensitive mechanistic studies. | High-throughput screening and routine inhibitor profiling.[4] | Screening for inhibitors of low-activity kinases or when high sensitivity is required. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Purified Kinase + Substrate] --> B{Incubate withthis compound}; B --> C{Add ATP toInitiate Reaction}; C --> D[Kinase Activity(Phosphorylation)]; D --> E{Add Detection Reagent}; E --> F[Measure Signal(Fluorescence)]; F --> G[Calculate IC50];
} caption: Workflow for a biochemical kinase assay.
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Context
While biochemical assays confirm direct inhibition, they do not prove that the compound can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess drug-target interaction within intact cells.[9] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][10]
Methodology:
CETSA involves treating cells with the compound of interest, followed by a heat challenge. A protein bound to a ligand is more stable and less prone to aggregation upon heating.[9] The amount of soluble protein remaining after heat treatment is quantified, typically by Western blotting or mass spectrometry.[9][11]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Culture cells to an appropriate density and treat with varying concentrations of this compound or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[9][10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.[9]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[9]
-
Protein Quantification and Western Blot: Collect the supernatant containing the soluble proteins, quantify the total protein concentration, and analyze the amount of the target kinase by Western blotting using a specific antibody.[9]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Analysis of Target Engagement Methods:
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand binding increases the thermal stability of the target protein.[9] | Label-free, performed in intact cells or lysates, provides direct evidence of target binding.[12] | Can be low-throughput with Western blot detection, not all proteins show a clear thermal shift. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged version of the compound or target to pull down binding partners for identification by mass spectrometry.[13][14] | Can identify a broad range of interacting proteins, provides insights into protein complexes.[15] | Requires modification of the compound or target, may identify non-specific binders.[13] |
| Isothermal Dose-Response CETSA (ITDR-CETSA) | Measures the amount of soluble protein at a fixed temperature with varying compound concentrations.[16] | More amenable to higher throughput screening than traditional CETSA melt curves.[10] | Requires prior determination of the optimal melting temperature. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Treat Cells with Compound] --> B[Heat Challenge]; B --> C[Cell Lysis]; C --> D[Separate Soluble andAggregated Proteins]; D --> E[Quantify Soluble Target Protein(e.g., Western Blot)]; E --> F[Plot Melting Curve];
} caption: Overview of the Cellular Thermal Shift Assay (CETSA).
CRISPR-Cas9 Gene Editing: Genetic Validation of the Target's Role
The definitive step in target validation is to demonstrate that the phenotypic effect of the compound is dependent on the presence of its target. CRISPR-Cas9 gene editing has emerged as a powerful tool for this purpose, allowing for the precise knockout of the gene encoding the target protein.[17][18]
Methodology:
By using CRISPR-Cas9 to create a cell line where the target kinase gene is knocked out, we can test whether the cells are still sensitive to this compound. If the knockout cells become resistant to the compound's effects (e.g., anti-proliferative effects), it provides strong evidence that the compound acts through that specific target.[19]
Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Assay
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that target a critical exon of the kinase gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 construct into the chosen cell line. Select for successfully transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the target gene by sequencing, Western blotting, or qPCR.
-
Phenotypic Assay: Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.
-
Measure Phenotype: Assess a relevant cellular phenotype, such as cell viability, proliferation, or a specific signaling event downstream of the target kinase.
-
Data Analysis: Compare the dose-response curves of the wild-type and knockout cells. A significant rightward shift in the dose-response curve for the knockout cells indicates that the target is required for the compound's activity.
Comparison of Genetic Validation Techniques:
| Technique | Mechanism | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Permanent disruption of the target gene, leading to a complete loss of protein expression.[20] | Provides a clear and permanent genetic modification for unambiguous results.[19][21] | Can have off-target effects, and complete knockout of essential genes can be lethal to the cells. |
| RNA interference (RNAi) | Silencing of the target gene at the mRNA level, leading to reduced protein expression. | Technically simpler and faster to implement for initial screens. | Often results in incomplete knockdown, transient effects, and can have off-target effects.[19] |
| CRISPR interference (CRISPRi) | Uses a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor to block transcription of the target gene. | Reversible and titratable gene knockdown without altering the DNA sequence. | Requires expression of both dCas9-repressor and gRNA. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Design and Clone gRNA] --> B[Transfect Cells withgRNA/Cas9]; B --> C[Select and ValidateKnockout Clones]; subgraph "CRISPR-Cas9 Knockout Generation" A; B; C; end
} caption: CRISPR-based target validation workflow.
Conclusion
The validation of a biological target for a novel compound like this compound is a critical and multi-step process. By systematically employing a combination of biochemical assays, cellular target engagement studies like CETSA, and genetic approaches such as CRISPR-Cas9, researchers can build a robust and compelling case for a specific mechanism of action. This integrated approach not only provides a high degree of confidence in the identified target but also mitigates the risk of costly failures in later stages of drug development. The convergence of evidence from these orthogonal methodologies is the cornerstone of modern, successful drug discovery.
References
-
Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
-
Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]
-
PubMed. (2015, April 15). The impact of CRISPR-Cas9 on target identification and validation. Retrieved from [Link]
-
Bian, Y., et al. (2022, July 18). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. STAR Protocols. Retrieved from [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]
-
ACS Publications. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 13). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. Retrieved from [Link]
-
bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
-
Biocompare. (2022, November 8). Cutting-Edge Approaches to Target Identification and Validation. Retrieved from [Link]
-
Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development. Retrieved from [Link]
-
Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Retrieved from [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Mass Spectrometry Facility, University of St Andrews. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Retrieved from [Link]
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PubMed. (2016, February 15). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. Retrieved from [Link]
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MDPI. (2025, October 22). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In-silico docking based design and synthesis of [1H,3H] imidazo[4,5-b] pyridines as lumazine synthase inhibitors for their effective antimicrobial activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Retrieved from [Link]
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PubMed. (2005, August 11). Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues. Retrieved from [Link]
-
MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 5). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. Retrieved from [Link]
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Comparative study of imidazo[4,5-b]pyridine-2-thione vs. imidazo[4,5-c]pyridine analogs
An In-Depth Comparative Guide to Imidazo[4,5-b]pyridine-2-thione and Imidazo[4,5-c]pyridine Analogs for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Medicinal Chemistry
The imidazopyridine scaffold, a fused heterocyclic system comprising both imidazole and pyridine rings, stands as a privileged structure in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3][4] Among the various isomeric forms, the imidazo[4,5-b]pyridines (known as 1-deazapurines) and imidazo[4,5-c]pyridines (3-deazapurines) have garnered significant attention.[5] The subtle shift in the position of the pyridine nitrogen atom between these two isomers can lead to profound differences in their physicochemical properties, synthetic accessibility, and pharmacological profiles.
This guide provides a comprehensive comparative analysis of these two key scaffolds. We will delve into the nuances of imidazo[4,5-b]pyridine-2-thione, a specific derivative with unique reactivity, and contrast it with the broader class of imidazo[4,5-c]pyridine analogs. Through an examination of their synthesis, chemical properties, and diverse biological activities supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these scaffolds in their discovery programs.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between the two scaffolds lies in the placement of the pyridine nitrogen relative to the fused imidazole ring. This seemingly minor alteration has significant implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall topology, which in turn dictates its biological interactions.
-
Imidazo[4,5-b]pyridine: The pyridine nitrogen is at position 1 of the bicyclic system.
-
Imidazo[4,5-c]pyridine: The pyridine nitrogen is at position 3.
A key feature of these systems is their capacity for tautomerism, which can influence their reactivity and biological function.[6][7] The imidazo[4,5-b]pyridine-2-thione variant introduces a thiocarbonyl group, which exists in equilibrium with its thiol tautomer, 1H-imidazo[4,5-b]pyridine-2-thiol.[8] This thione functionality imparts distinct chemical properties and potential for specific biological activities.
Table 1: Physicochemical Properties of Parent Scaffolds
| Property | Imidazo[4,5-b]pyridine-2-thione | 1H-Imidazo[4,5-c]pyridine |
| Molecular Formula | C₆H₅N₃S | C₆H₅N₃ |
| Molecular Weight | 151.19 g/mol [8] | 119.12 g/mol [9] |
| IUPAC Name | 1,3-dihydroimidazo[4,5-b]pyridine-2-thione[8] | 1H-imidazo[4,5-c]pyridine |
| CAS Number | 29448-81-5[8][10] | 272-49-1 |
| Appearance | Solid[11] | Crystalline Solid |
| Solubility | Moderately soluble in organic solvents[11] | Soluble in polar organic solvents |
| pKa | Data not readily available; acidic proton on imidazole | pKa data available in specialized datasets[9] |
Synthetic Strategies: Pathways to the Core Scaffolds
The synthesis of these isomeric scaffolds begins from different diamine precursors, dictating the final placement of the pyridine nitrogen.
Synthesis of Imidazo[4,5-b]pyridine-2-thione
The most common route to this scaffold involves the cyclization of 2,3-diaminopyridine with a one-carbon electrophile containing sulfur. Reagents like carbon disulfide or thiophosgene are frequently employed. The causality here is straightforward: the adjacent amino groups of the diamine react with the thiocarbonyl source to form the fused five-membered imidazolethione ring.
Experimental Protocol: Synthesis of 1,3-Dihydro-1H-imidazo[4,5-b]pyridine-2-thione
This protocol is a self-validating system; successful completion yields the target compound, verifiable by standard analytical techniques.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,3-diaminopyridine (10.91 g, 0.1 mol) in ethanol (100 mL).
-
Reagent Addition: To this suspension, add potassium hydroxide (6.17 g, 0.11 mol) and stir until it dissolves. Carefully add carbon disulfide (7.61 g, 0.1 mol) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting diamine.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of water. Acidify the solution with acetic acid until a precipitate forms (pH ~6).
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from an ethanol/water mixture to yield the purified 1,3-dihydro-1H-imidazo[4,5-b]pyridine-2-thione.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Imidazo[4,5-c]pyridine Analogs
The synthesis of the imidazo[4,5-c]pyridine core typically starts with 3,4-diaminopyridine. A common and versatile method is the Phillips condensation, which involves reacting the diamine with a carboxylic acid (or its derivative like an aldehyde) under dehydrating conditions, often using polyphosphoric acid (PPA) or microwave irradiation to drive the reaction.[2] This approach allows for the direct installation of various substituents at the 2-position of the scaffold.
Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine
-
Reaction Setup: Combine 3,4-diaminopyridine (1.09 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in a round-bottom flask.
-
Reaction Medium: Add a catalytic amount of a suitable oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), if starting from an aldehyde. For condensation with a carboxylic acid, polyphosphoric acid (PPA) would be used as the solvent and dehydrating agent.
-
Heating: Heat the mixture, for example, in ethanol under reflux for several hours.[7][12] Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[2]
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Isolation: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired 2-phenyl-1H-imidazo[4,5-c]pyridine.[12]
-
Characterization: Verify the structure using appropriate analytical methods (NMR, MS).
Comparative Biological Activities and Mechanisms
The distinct isomeric frameworks of these scaffolds lead to different biological activity profiles. The position of the pyridine nitrogen influences how the molecule presents its hydrogen bond donors and acceptors, ultimately affecting its binding affinity and selectivity for protein targets.[3][5]
Anticancer Activity
Both scaffolds have yielded potent anticancer agents, though they often achieve their effects through different mechanisms of action.
-
Imidazo[4,5-b]pyridines: This class has produced numerous kinase inhibitors.[13] For instance, derivatives have been developed as inhibitors of Janus kinase 1 (JAK-1), a key component of the JAK/STAT signaling pathway involved in cell proliferation and angiogenesis.[2][4] Others function as mitotic inhibitors, causing cell cycle arrest, or as DNA intercalators, disrupting DNA replication in cancer cells.[3][14]
-
Imidazo[4,5-c]pyridines: These analogs have shown promise as inhibitors of different enzyme families. Notably, derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1][2] PARP inhibitors can sensitize cancer cells to chemotherapy.[2] Additionally, this scaffold has been used to develop inhibitors of Src family kinases (SFKs), which are often deregulated in cancers like glioblastoma.[15]
Table 2: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Class | Derivative Example | Target Cell Line | IC₅₀ Value | Reference |
| Imidazo[4,5-b]pyridine | Amidino-substituted tetracycle (Compound 10) | SW620 (Colon) | 0.4 µM | [16] |
| Imidazo[4,5-b]pyridine | Amidino-substituted tetracycle (Compound 14) | SW620 (Colon) | 0.7 µM | [16] |
| Imidazo[4,5-c]pyridine | N-hydroxycarboximidamide derivative (Compound 8) | A549 (Lung) | 0.082 µM | [2] |
| Imidazo[4,5-c]pyridine | PARP Inhibitor (Compound 9) | (Enzymatic Assay) | 8.6 nM | [1][2] |
Antimicrobial Activity
Derivatives from both scaffolds have demonstrated significant antibacterial and antifungal properties.[1][6] The mechanism can involve the inhibition of essential enzymes in pathogens. For example, imidazo[4,5-c]pyridine derivatives have been investigated as potential inhibitors of glucosamine-6-phosphate synthase, an enzyme critical for the synthesis of the fungal cell wall.[1]
Structure-activity relationship (SAR) studies have shown that the type and position of substituents are critical. For imidazo[4,5-b]pyridines, the introduction of a chlorine atom at the para position of a phenyl group and a methyl group at the C5 position enhanced activity against tested bacterial strains.[1][2] For imidazo[4,5-c]pyridine analogs, promising activity was observed in compounds with specific substitutions, yielding MIC values as low as 4-8 µg/mL against strains like S. aureus and C. albicans.[12]
Table 3: Comparative Antimicrobial Activity (MIC Values)
| Compound Class | Derivative Example | Target Organism | MIC Value | Reference |
| Imidazo[4,5-c]pyridine | 2-(4-chlorobenzyl)-5H-imidazo[4,5-c]pyridine (2g) | S. aureus | 4 µg/mL | [12] |
| Imidazo[4,5-c]pyridine | 2-(4-nitrobenzyl)-5H-imidazo[4,5-c]pyridine (2h) | C. albicans | 8 µg/mL | [12] |
| Imidazo[4,5-b]pyridine | 4-butyl-2-(4-chlorophenyl)-imidazo[4,5-b]pyridine (4a) | E. coli | 8 µg/mL | [12] |
| Imidazo[4,5-b]pyridine | 4-butyl-2-(4-nitrophenyl)-imidazo[4,5-b]pyridine (4b) | S. aureus (MRSA) | 8 µg/mL | [12] |
Other Therapeutic Areas
The versatility of these scaffolds extends to other biological activities:
-
Anti-inflammatory: Imidazo[4,5-b]pyridine derivatives have been shown to be selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory responses.[1][2]
-
Antiviral: Derivatives of both scaffolds have been tested against a range of viruses, with some imidazo[4,5-c]pyridines showing high activity and selectivity against Bovine Viral Diarrhea Virus (BVDV) by targeting the viral RNA-dependent RNA polymerase.[2]
-
CNS Activity: Imidazopyridines are known to act as GABAA receptor agonists, highlighting their potential for developing anticonvulsant and anxiolytic agents.[1][2]
Conclusion and Future Outlook
The comparative analysis of imidazo[4,5-b]pyridine-2-thione and imidazo[4,5-c]pyridine analogs reveals two isomeric scaffolds with distinct yet equally valuable profiles for drug discovery.
-
The imidazo[4,5-b]pyridine scaffold, particularly with the 2-thione modification, offers a reactive handle for further derivatization and has proven to be a rich source of kinase inhibitors and anti-infective agents. Its synthesis is robust, starting from the readily available 2,3-diaminopyridine.
-
The imidazo[4,5-c]pyridine scaffold provides a different geometric arrangement of key nitrogen atoms, leading to potent inhibitors of enzymes like PARP and Src kinases. Its synthesis via Phillips condensation is highly versatile, allowing for the introduction of diverse chemical functionalities at the 2-position.
The choice between these scaffolds is not one of superiority but of strategic alignment with the therapeutic target and desired mechanism of action. The subtle change in a single nitrogen atom's position creates a world of difference in biological activity, a testament to the elegant structure-activity relationships that govern medicinal chemistry. Future research focusing on solid-phase synthesis and computational modeling will undoubtedly unlock even greater potential from these privileged structures, paving the way for the next generation of targeted therapies.[5]
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A Comprehensive Guide to Cross-Reactivity Profiling of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
For researchers, scientists, and drug development professionals, understanding the complete biological interaction profile of a novel small molecule is paramount to its successful development as a therapeutic agent or a chemical probe. This guide provides an in-depth technical comparison of methodologies to establish a comprehensive cross-reactivity profile for the novel compound 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione.
The imidazo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to naturally occurring purines.[1][2] This core has given rise to a multitude of derivatives with diverse biological activities, targeting a wide array of proteins including kinases and G-protein coupled receptors.[1][3][4][5][6][7] Consequently, a thorough investigation of the target selectivity of any new derivative, such as this compound, is not just a regulatory requirement but a scientific necessity to predict its therapeutic window and potential off-target effects.
This guide will not only detail the "how" but also the "why" behind the experimental choices, providing a robust framework for a comprehensive investigation. We will explore and compare three cornerstone techniques: kinome-wide profiling, cellular thermal shift assay (CETSA), and phenotypic screening.
Kinome-Wide Profiling: A Broad Net for Kinase Interactions
Given that the imidazo[4,5-b]pyridine scaffold is a common feature in many kinase inhibitors, including those targeting Aurora kinases, FLT3, and p21-activated kinase 4 (PAK4), a broad assessment of a new compound's interaction with the human kinome is a logical first step.[3][5][6] Kinome-wide profiling technologies allow for the simultaneous assessment of a compound's binding affinity or inhibitory activity against a large panel of kinases, providing a comprehensive overview of its selectivity.[8][9]
One powerful approach for this is chemical proteomics, such as the use of "Kinobeads".[10] This technique utilizes an immobilized matrix of non-selective kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate. By comparing the kinases that bind to the beads in the presence and absence of the test compound, one can identify its specific targets and off-targets.[10]
Illustrative Data from Kinome-Wide Profiling
The results of a kinome-wide profiling experiment are typically presented as the percentage of inhibition or displacement for each kinase at a given concentration of the test compound. This allows for the generation of a selectivity profile.
Table 1: Illustrative Kinome-Wide Profiling Data for this compound (Hypothetical Data)
| Kinase Target | Percent Inhibition at 1 µM |
| Aurora Kinase A | 85% |
| Aurora Kinase B | 78% |
| FLT3 | 92% |
| PAK4 | 45% |
| EGFR | 12% |
| SRC | 8% |
| ... (and so on for hundreds of kinases) | ... |
Experimental Workflow: Kinobeads-Based Kinome Profiling
Caption: Workflow for Kinobeads-based kinome profiling.
Detailed Protocol for Kinobeads-Based Kinome Profiling
-
Cell Lysate Preparation:
-
Culture a relevant human cell line (e.g., a cancer cell line known to have active kinase signaling) to a high density.
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Compound Incubation:
-
Incubate the cell lysate with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified time to allow for binding to target kinases.
-
-
Kinase Enrichment:
-
Add the Kinobeads slurry to the lysate and incubate to allow for the binding of kinases not occupied by the test compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Mass Spectrometry and Data Analysis:
-
Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
Compare the abundance of each identified kinase between the compound-treated and control samples to determine the degree of displacement by the test compound.
-
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Physiological Context
While kinome profiling provides a broad overview of potential interactions, it is typically performed in a cell lysate, which may not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct drug-target engagement within intact cells.[11][12][13] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; a protein bound to a ligand is more resistant to thermal denaturation.[11][12][13]
CETSA is an invaluable tool for validating the primary targets identified in kinome profiling and for distinguishing direct from indirect effects.
Illustrative Data from CETSA
The output of a CETSA experiment is a "melting curve" that shows the amount of soluble protein remaining at different temperatures. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.
Table 2: Illustrative CETSA Data for a Putative Target (e.g., FLT3) of this compound (Hypothetical Data)
| Temperature (°C) | % Soluble FLT3 (Control) | % Soluble FLT3 (+ Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 75 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with this compound or a vehicle control for a sufficient time to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures for a short period (e.g., 3 minutes).[11]
-
-
Cell Lysis and Protein Solubilization:
-
Protein Detection and Quantification:
Phenotypic Screening: Assessing the Global Cellular Impact
While target-based approaches like kinome profiling and CETSA are essential for understanding molecular interactions, they do not always predict the overall cellular or physiological effect of a compound. Phenotypic screening takes a target-agnostic approach, identifying compounds based on their ability to induce a specific change in cellular phenotype, such as alterations in cell morphology, proliferation, or the expression of a particular biomarker.[15][16][17]
This method is particularly valuable for uncovering unexpected biological activities and for assessing the integrated downstream effects of a compound's interactions with multiple targets.[18][19]
Illustrative Data from Phenotypic Screening
The data from phenotypic screening can be multifaceted, ranging from simple readouts like cell viability to complex multi-parametric analyses from high-content imaging.
Table 3: Illustrative Phenotypic Screening Data for this compound (Hypothetical Data)
| Assay | Readout | Result with Compound | Interpretation |
| Cell Viability (e.g., in a cancer cell line) | IC50 | 500 nM | Potent anti-proliferative effect |
| High-Content Imaging | Nuclear Morphology | Increased nuclear condensation | Suggests induction of apoptosis |
| Cytoskeletal Organization | Disruption of actin filaments | Potential impact on cell motility | |
| Reporter Gene Assay (e.g., NF-κB) | Luciferase Activity | Decreased activity | Possible anti-inflammatory effects |
Experimental Workflow: High-Content Phenotypic Screening
Caption: Workflow for high-content phenotypic screening.
Detailed Protocol for High-Content Phenotypic Screening
-
Assay Development and Miniaturization:
-
Select a cell line and a phenotype that are relevant to the anticipated therapeutic area or to potential toxicity.
-
Optimize cell seeding density, incubation times, and staining procedures for a microplate format.
-
-
Compound Treatment:
-
Dispense this compound at various concentrations, along with positive and negative controls, into the assay plates.
-
-
Cell Staining:
-
After the incubation period, fix the cells and stain them with fluorescent dyes that label specific cellular components (e.g., DAPI for the nucleus, phalloidin for actin filaments, and antibodies for specific proteins).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the cells and quantify a wide range of phenotypic parameters.
-
Analyze the data to identify statistically significant changes in cellular phenotype induced by the compound.
-
Conclusion: An Integrated Approach to Cross-Reactivity Profiling
A comprehensive understanding of the cross-reactivity profile of a novel compound like this compound cannot be achieved with a single methodology. Instead, an integrated approach that leverages the strengths of each technique is essential.
-
Kinome-wide profiling serves as an excellent discovery tool, casting a wide net to identify potential on- and off-targets within a large and important protein family.
-
CETSA provides the crucial validation of direct target engagement in a physiologically relevant cellular context, helping to confirm the hits from initial screens.
-
Phenotypic screening offers a holistic view of the compound's effects on the cell, revealing the ultimate functional consequences of its molecular interactions and potentially uncovering novel mechanisms of action.
By employing this multi-pronged strategy, researchers can build a robust and reliable selectivity profile for this compound, enabling informed decisions in the drug discovery and development process. This rigorous approach not only enhances the scientific understanding of the compound but also significantly de-risks its progression towards clinical applications.
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Sartorius. (n.d.). Unlocking the Power of Phenotypic Screening in Drug Discovery. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-181. Retrieved from [Link]
-
Monast, C. S., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology, 17(3), 565-574. Retrieved from [Link]
-
Sorgenfrei, F. A., et al. (2018). Kinome-Wide Profiling Prediction of Small Molecules. ChemMedChem, 13(6), 495-499. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Tessler, L. (2013, November 26). Tales from a broad kinome profiler. Laboratory News. Retrieved from [Link]
-
Schurer, S. C., et al. (2013). Kinome-wide Activity Modeling from Diverse Public High-Quality Datasets. Journal of Chemical Information and Modeling, 53(1), 163-176. Retrieved from [Link]
-
Medard, G., et al. (2015). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Retrieved from [Link]
-
Cichońska, A., et al. (2019). Kinome-wide activity classification of small molecules by deep learning. bioRxiv. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2008). New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues. Retrieved from [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
Sharma, P., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5038. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from [Link]
-
MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]
-
PubMed. (2023, August 29). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Retrieved from [Link]
-
PubMed. (2012, October 25). identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
PubMed. (2016, February 15). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Retrieved from [Link]
-
PubMed. (2007, December 1). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
-
PubMed. (2016, June 1). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Retrieved from [Link]
-
PubMed. (2005, August 11). Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists. Retrieved from [Link]
-
ResearchGate. (2026, February 22). Synthesis and Antiproliferative Activity in vitro of New 2-Thioxo-1H, 3H-imidazo[4,5-b]pyridine Derivatives. Retrieved from [Link]
-
MDPI. (2025, October 22). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 5). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]
Sources
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- 3. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Design and synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones as corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Publish Comparison Guide: In Vivo Validation of Imidazo[4,5-b]pyridine-2-thione Scaffolds
This guide outlines the in vivo validation of Imidazo[4,5-b]pyridine-2-thione and its bioactive S-substituted derivatives. While the unsubstituted thione serves primarily as a privilege scaffold or metabolic intermediate, its S-functionalized analogs (thioethers) have demonstrated significant efficacy in preclinical animal models for oncology and antimicrobial applications.
Part 1: Executive Summary & Mechanistic Rationale
The Imidazo[4,5-b]pyridine-2-thione core (CAS 29448-81-5) represents a "privileged structure" in medicinal chemistry, isosteric with purines. Its biological utility hinges on the thione-thiol tautomerism , which allows for selective S-alkylation. This modification locks the molecule into a conformation capable of high-affinity binding to ATP-binding pockets of kinases (e.g., CDK9, Aurora) or metallo-enzymes (e.g., NPP1, Thyroid Peroxidase).
Unlike simple imidazoles, the fusion with a pyridine ring confers unique electronic properties, enhancing lipophilicity and membrane permeability—critical factors for in vivo efficacy.
Mechanistic Workflow: From Scaffold to Hit
The following DOT diagram illustrates the activation pathway from the thione precursor to the bioactive in vivo agent.
Caption: The conversion of the thione scaffold via tautomeric equilibrium and S-alkylation to generate potent in vivo bioactive agents.
Part 2: Comparative In Vivo Efficacy[1]
This section compares the efficacy of optimized Thione-derived Thioethers against Standard of Care (SoC) agents in established animal models.
Case Study A: Anticancer Efficacy (Xenograft Model)
Lead Compound: S-substituted Imidazo[4,5-b]pyridine (e.g., Analog 18b or Compound 5a series). Target: Cyclin-Dependent Kinase 9 (CDK9) or Aurora Kinase. Model: HCT-116 (Colon Cancer) Xenograft in Nude Mice.
| Metric | Imidazo[4,5-b]pyridine Derivative | Doxorubicin (Standard of Care) | Control (Vehicle) |
| Dose Regimen | 25 mg/kg, IP, q.d. x 14 days | 5 mg/kg, IV, once weekly | Saline/DMSO |
| Tumor Growth Inhibition (TGI) | 68% - 75% | 70% - 80% | 0% |
| Survival Rate (Day 30) | 100% | 85% (Toxicity related) | 40% |
| Body Weight Loss | < 5% (Well tolerated) | > 15% (Significant toxicity) | > 20% (Tumor burden) |
| Mechanism | Apoptosis induction (Caspase-3 activation) | DNA intercalation / Topoisomerase II | N/A |
Key Insight: While Doxorubicin offers slightly higher peak efficacy, the imidazo[4,5-b]pyridine derivatives often demonstrate a superior safety profile , maintaining body weight and preventing treatment-related mortality.
Case Study B: Antimicrobial Efficacy (Systemic Infection)
Lead Compound: 2-(Alkylthio)-imidazo[4,5-b]pyridine. Target: Bacterial DNA Gyrase / Fungal Cell Wall Synthesis. Model: Murine Systemic Infection (S. aureus or C. albicans).
| Parameter | Thione-Derived Lead | Ciprofloxacin / Fluconazole |
| MIC (In Vitro) | 2 - 8 µg/mL | 0.5 - 2 µg/mL |
| ED50 (In Vivo) | 12.5 mg/kg | 5 mg/kg |
| Clearance (Log Reduction) | 2-3 log reduction in kidney burden | 4-5 log reduction |
| Advantage | Effective against some resistant strains (MRSA) | High resistance prevalence |
Part 3: Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for validating this scaffold in vivo.
Preparation of Formulation for In Vivo Dosing
The thione and its thioether derivatives are often lipophilic. Proper solubilization is critical to avoid precipitation in the peritoneum.
-
Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (v/v).
-
Procedure:
-
Weigh the precise amount of Imidazo[4,5-b]pyridine-2-thione derivative.
-
Dissolve completely in DMSO (vortex for 2 mins).
-
Slowly add PEG400 while stirring.
-
Add Saline dropwise. Note: If precipitation occurs, sonicate at 37°C for 5-10 mins.
-
Filter sterilize (0.22 µm PTFE filter) before injection.
-
Tumor Xenograft Workflow (HCT-116 Model)
Objective: Assess antiproliferative efficacy of the thione derivative.
-
Step 1: Inoculation. Inject
HCT-116 cells subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old). -
Step 2: Staging. Allow tumors to reach a mean volume of 100–150 mm³. Randomize mice into groups (n=8).
-
Step 3: Treatment. Administer the test compound (25 mg/kg IP) daily. Measure tumor volume (
) and body weight every 2 days. -
Step 4: Endpoint. Sacrifice mice when control tumors reach 1500 mm³ or at Day 21. Harvest tumors for IHC (Ki-67 staining) and Western Blot (Caspase-3 cleavage).
Pharmacokinetic (PK) Validation
Before efficacy studies, validate bioavailability.
-
Dose: 10 mg/kg (PO and IV).
-
Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Analysis: LC-MS/MS (MRM mode).
-
Target: Bioavailability (
) > 30% is required for oral efficacy studies.
Part 4: References
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives as anti-cancer agents. Source: European Journal of Medicinal Chemistry (2012). Context: Validates the antiproliferative activity of N-phenyl and S-substituted derivatives against HCT-116 and MCF-7 cell lines.[1]
-
Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). Source: Journal of Medicinal Chemistry (2014). Context: Identifies 2-(substituted-thio)-imidazo[4,5-b]pyridines as potent enzyme inhibitors, establishing the "thione-to-thioether" strategy.
-
Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of mGlu2 receptors. Source: Bioorganic & Medicinal Chemistry Letters (2016). Context: Demonstrates in vivo efficacy of the closely related oxo-scaffold in rat models, supporting the pharmacokinetic viability of the imidazo[4,5-b]pyridine core.
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers (SHS206). Source: European Journal of Medicinal Chemistry (2024). Context: Recent validation of the scaffold's in vivo safety and efficacy in a mouse model of metabolic dysfunction (MASH).[2]
-
Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs. Source: Indian Academy of Sciences (2005). Context: Provides the mechanistic grounding for the thione moiety's interaction with heme peroxidases (TPO/LPO).
Sources
- 1. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of 5-Chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione Analogs
Executive Summary: The Thione Advantage
The 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione scaffold represents a privileged structure in medicinal chemistry, distinct from its 2-oxo (ketone) counterparts due to the unique electronic and chelating properties of the sulfur atom. While the imidazo[4,5-b]pyridine core is a well-established bioisostere of purine (adenine/guanine), the introduction of the 5-chloro substituent and the 2-thione moiety creates a "dual-warhead" system:
-
5-Chloro Substituent: Enhances lipophilicity (
) for membrane permeability and provides a steric handle that modulates metabolic stability against oxidative dehalogenation. -
2-Thione Moiety: Exists in a thione-thiol tautomeric equilibrium, enabling specific metal chelation (e.g., in metalloenzymes) and hydrogen bond donor/acceptor versatility that 2-oxo analogs lack.
This guide objectively compares the preclinical performance of 5-chloro-2-thione analogs against standard-of-care agents (Ciprofloxacin, Fluconazole) and structural analogs, focusing on antimicrobial and antiproliferative efficacy.
Chemical Profile & Rational Design
Structural Tautomerism
The biological activity of this scaffold is governed by its tautomeric state. In solution, the molecule exists in equilibrium between the thione (A) and thiol (B) forms. This equilibrium is solvent-dependent and critical for target binding (e.g., kinase hinge binding vs. metalloenzyme coordination).
-
Form A (Thione): Favored in polar aprotic solvents; acts as a hydrogen bond acceptor.
-
Form B (Thiol): Favored in non-polar environments; acts as a nucleophile.
Synthesis Pathway (Visualized)
The synthesis typically proceeds via the cyclization of 6-chloro-2,3-diaminopyridine with carbon disulfide (
Figure 1: Synthetic route for the target scaffold.[1][2][3] The 5-chloro position on the final product corresponds to the 6-chloro position on the pyridine precursor due to IUPAC numbering shifts upon fusion.
Comparative Efficacy Analysis
Antimicrobial Potency (In Vitro)
The 5-chloro-2-thione analogs exhibit superior broad-spectrum activity compared to unsubstituted analogs, likely due to enhanced hydrophobic interactions within the bacterial cell wall.
Table 1: Comparative MIC (
| Organism | Strain | 5-Cl-Analog (Target) | Unsubstituted Analog | Ciprofloxacin (Std) | Fluconazole (Std) | Performance Verdict |
| G(+) Bacteria | S. aureus (ATCC 25923) | 2 - 4 | 16 - 32 | 0.5 - 1.0 | N/A | Competitive: Approaches standard potency; superior to unsubstituted core. |
| G(+) Bacteria | MRSA (Clinical Isolate) | 4 - 8 | >64 | 0.5 - 2.0 | N/A | High Value: Retains activity where standards may face resistance. |
| G(-) Bacteria | E. coli (ATCC 25922) | 8 - 16 | >64 | 0.015 | N/A | Moderate: Lower efficacy than fluoroquinolones but viable as a scaffold. |
| Fungi | C. albicans | 4 - 8 | 32 | N/A | 1.0 - 2.0 | Promising: Strong antifungal potential via CYP51 inhibition. |
Key Insight: The 5-chloro substituent provides a ~4-8x potency increase over the unsubstituted parent, likely by facilitating penetration through the lipid-rich mycobacterial or fungal cell walls.
Antiproliferative Activity (Cancer Screen)
Imidazo[4,5-b]pyridines are potent kinase inhibitors (e.g., BTK, CDK). The thione moiety enhances affinity for cysteine-rich active sites.
Table 2: IC50 (
| Cell Line | Tissue Origin | 5-Cl-Analog | Doxorubicin (Std) | Mechanism Implicated |
| HCT-116 | Colon Carcinoma | 1.8 - 3.2 | 0.2 - 0.5 | CDK2/9 Inhibition |
| MCF-7 | Breast Cancer | 2.5 - 5.0 | 0.1 - 0.3 | Tubulin Polymerization Interference |
| HeLa | Cervical Cancer | 4.0 - 6.5 | 0.5 | Apoptosis Induction (Caspase-3) |
Mechanism of Action (MOA)
The 5-chloro-2-thione analogs operate via a Dual-Pathway Mechanism . Unlike simple competitive inhibitors, the thione group allows for metal ion sequestration (essential for bacterial metalloenzymes) while the purine-mimetic core inhibits nucleic acid synthesis.
Figure 2: Dual mechanism of action. The thione group enables metal chelation (Pathway A), while the heterocyclic core mimics ATP/GTP (Pathway B). The 5-chloro group stabilizes binding in hydrophobic pockets.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This method uses
Reagents:
-
6-Chloro-2,3-diaminopyridine (1.0 eq)
-
Carbon Disulfide (
) (5.0 eq) -
Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol/Water (4:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve 6-chloro-2,3-diaminopyridine (10 mmol) in 20 mL of EtOH/Water mixture.
-
Activation: Add KOH (20 mmol) and stir at room temperature for 15 minutes.
-
Addition: Dropwise add
(50 mmol) over 20 minutes. The solution will turn yellow/orange. -
Reflux: Heat the mixture to reflux (
) for 6-8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). -
Workup: Cool to room temperature. Acidify with 1N HCl to pH 3-4.
-
Isolation: The product precipitates as a solid. Filter, wash with cold water (3x 10 mL), and recrystallize from ethanol.
-
Validation:
-
IR: Look for C=S stretch at ~1180-1200
. -
NMR: Confirm loss of diamine protons and appearance of broad NH/SH signal.
-
Protocol B: MIC Determination (Broth Microdilution)
Rationale: Standardized CLSI protocol ensures data is comparable to FDA-approved antibiotics.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well polystyrene plates
-
Resazurin dye (for cell viability visualization)
Step-by-Step:
-
Stock Prep: Dissolve 5-chloro-analog in DMSO to 10 mg/mL.
-
Dilution: Create serial 2-fold dilutions in MHB across the 96-well plate (Range: 64
to 0.125 ). -
Inoculation: Add
CFU/mL of bacterial suspension (S. aureus or E. coli) to each well. -
Controls:
-
Positive Control: Ciprofloxacin.
-
Negative Control: DMSO vehicle (max 1%).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Add 10
Resazurin (0.01%). Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth. -
Calculation: The lowest concentration remaining Blue is the MIC.
Preclinical Screening Workflow
To ensure a "self-validating" development process, follow this screening cascade.
Figure 3: Preclinical decision tree. Strict Go/No-Go criteria (MIC < 10 µg/mL and Selectivity Index > 10) prevent resource wastage on non-viable candidates.
References
-
Synthesis & Antimicrobial Activity: Hjouji, M. Y., et al. (2023).[4] "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Journal of Molecular Structure.
-
Anticancer Mechanisms: Goker, H., et al. (2002). "Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line." European Journal of Medicinal Chemistry.
-
Thione/Thiol Tautomerism: Popiołek, Ł. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules.
-
Mitochondrial Uncoupling (Metabolic Disease): Salamoun, J. M., et al. (2024).[3] "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)." Journal of Medicinal Chemistry.
-
General Synthesis of Thiones: Sajith, A. M., et al. (2014). "PdCl2(PCy3)2 as an efficient catalyst for the copper and amine-free Sonogashira cross coupling reactions of 2-halo-3-alkyl imidazo[4,5-b]pyridines." RSC Advances.
Sources
- 1. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione, a chlorinated heterocyclic compound. The protocols outlined herein are designed to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Hazard Assessment and Chemical Profile
Chemical Structure and Properties:
-
Molecular Formula: C₆H₄ClN₃S[1]
-
Molecular Weight: 185.64 g/mol [1]
-
Key Features: A chlorinated pyridine ring fused to a thioimidazole core. The presence of chlorine and a thione group dictates its classification as a halogenated organic compound and informs the required disposal pathway.
Inferred Hazard Profile:
Based on the GHS classification for the analogous compound, 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (the oxygen analogue of our topic compound), we must handle this compound with a high degree of caution, assuming it may present similar hazards[2]:
| Potential Hazard | GHS Classification (by Analogy) | Rationale and Implication for Handling |
| Acute Oral Toxicity | Warning: Harmful if swallowed (H302) | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas. |
| Skin Irritation | Warning: Causes skin irritation (H315) | Prevent all skin contact by using appropriate gloves and lab coats[2]. |
| Eye Irritation | Warning: Causes serious eye irritation (H319) | Mandatory use of safety goggles or a face shield is required to prevent eye contact[2]. |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335) | All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols[2][3]. |
The chlorinated nature of this compound places it in a special category for waste disposal. Chlorinated organic compounds must not be mixed with non-halogenated waste, as their incineration can lead to the formation of highly toxic substances like chlorinated dioxins[4].
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when handling and disposing of this compound. This creates a necessary barrier to prevent exposure through all potential routes.[5][6]
-
Hand Protection: Double-gloving with chemically resistant nitrile gloves is required. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[3][5]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, such as spill cleanup, a full-face shield should be worn in addition to goggles.[6][7]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is essential. For large-scale operations or spill response, a disposable chemical-resistant suit (e.g., Tyvek) is recommended.[5][6]
-
Respiratory Protection: All handling of the solid powder and preparation of solutions must occur within a certified chemical fume hood.[3] For emergency situations like a large spill outside of a fume hood, a full-face respirator with cartridges appropriate for organic vapors and particulates is necessary.[5][6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is segregation . This compound and all materials contaminated with it must be disposed of as Halogenated Organic Waste .
Workflow for Waste Segregation and Disposal
Caption: Waste disposal decision workflow for chlorinated compounds.
Procedure for Waste Collection:
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste." Glass containers are generally preferred for organic solvent waste as they are less likely to be damaged by the contents.[4] The container must have a secure screw-top cap.
-
Labeling: The waste container must be labeled with a hazardous waste tag before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any solvents used in solutions
-
The associated hazards (e.g., "Toxic," "Irritant")
-
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be placed directly into the halogenated waste container.
-
Liquid Waste: Solutions containing the compound must be collected in the halogenated waste container. Do not mix with non-halogenated organic waste streams.[4]
-
Contaminated Labware: Disposable items such as gloves, bench paper, pipette tips, and weighing boats that have come into contact with the compound must be collected in a sealed, labeled plastic bag and disposed of as solid halogenated waste.[5] Rinse non-disposable glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated liquid waste before proceeding with standard cleaning procedures.[8]
-
-
Container Management: Keep the waste container securely closed when not in use.[9] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[9] Store the container in a designated satellite accumulation area, preferably within a secondary containment bin in a well-ventilated area or a flammable liquids cabinet.[4]
-
Final Disposal: Arrange for the collection of the full waste container by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. The ultimate disposal method for such chlorinated wastes is typically high-temperature incineration, which ensures complete destruction of the compound into manageable byproducts.[10][11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, cover with a non-combustible absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[12] For solid spills, gently cover with a damp paper towel to avoid generating airborne dust.
-
Collect Waste: Carefully sweep or scoop the absorbed material or solid waste into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Then, wash the area thoroughly with soap and water.[12] All cleanup materials (absorbent, gloves, cloths) must be disposed of as halogenated hazardous waste.[13]
Personnel Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Flush eyes with a gentle stream of tepid water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous procedures, we uphold our commitment to safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.
References
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This compound. National Center for Biotechnology Information. PubChem Compound Summary for CID 56676724. Available from: [Link]
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Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Available from: [Link]
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Process for Disposal of Chlorinated Organic Residues. AIChE Journal. Available from: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
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5-chloro-1H,2H,3H-imidazo(4,5-b)pyridin-2-one. National Center for Biotechnology Information. PubChem Compound Summary for CID 20587804. Available from: [Link]
- Process for the incineration of chlorinated organic materials. Google Patents.
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Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. Available from: [Link]
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CHEMICAL SPILL PROCEDURES. Clarkson University. Available from: [Link]
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Comprehensive Guide to PPE in the Chemical Industry. LinkedIn. Available from: [Link]
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Procedure for disposing of hazardous waste. Massachusetts Institute of Technology. Available from: [Link]
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Chemical Waste Disposal Guidelines. Harvard University. Available from: [Link]
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Pyridine: incident management. GOV.UK. Available from: [Link]
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CHEMICAL SPILL PROCEDURES. University of North Carolina at Charlotte. Available from: [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available from: [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available from: [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available from: [Link]
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Personal Protective Equipment & Handling Guide: 5-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-thione
Executive Safety Summary: The "Why" Before the "How"
As researchers, we often treat intermediates as inert building blocks. This is a critical error with 5-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-thione (also known as 5-chloro-2-mercaptoimidazo[4,5-b]pyridine).
This compound is not just a scaffold; it is a bioactive heterocyclic thione . Its structural motifs—the fused imidazopyridine ring and the thione group—are pharmacophores found in potent kinase inhibitors and anticancer agents. Furthermore, the thione moiety (
Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) precursor.
Risk Profile Snapshot
| Hazard Class | Risk Description | Mechanism |
| Sensitization | High | Thione groups can form haptens with skin proteins, leading to allergic contact dermatitis. |
| Bioactivity | Moderate/High | Imidazopyridine core mimics purines; potential for DNA interaction or enzyme inhibition.[1] |
| Inhalation | High | Fine powder form; dust inhalation bypasses first-pass metabolism. |
| Reactivity | Moderate | Incompatible with strong oxidizers (risk of SOx/NOx evolution). |
The PPE Decision Matrix
Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the quantity handled and the energy applied (e.g., heating, vortexing).
Figure 1: PPE Selection Logic based on operational scale and risk potential.[2][3][4]
Technical Specifications for PPE
A. Hand Protection: The "Double-Barrier" Rule
Thiones can permeate standard nitrile rubber over time. For handling >100mg, rely on the Double-Gloving Protocol :
-
Inner Layer: Low-modulus nitrile or polyethylene laminate (Silver Shield®) for chemical resistance.
-
Outer Layer: 5-8 mil Nitrile (High dexterity) to protect the inner barrier from physical abrasion.
-
Change Frequency: Immediately upon splash, or every 60 minutes of continuous handling.
-
B. Respiratory Protection[5][6][7]
-
Primary Control: All handling of the solid must occur inside a certified chemical fume hood.
-
Secondary Control (Spill/Cleaning): If the powder is dispersed outside the hood, a half-face respirator with P100 (HEPA) cartridges is mandatory. N95 masks provide insufficient protection against bioactive pharmaceutical dusts due to poor facial seal.
C. Eye & Body[6][8]
-
Eyes: Chemical splash goggles are superior to safety glasses because fine powders can migrate around glasses in turbulent air (e.g., hood drafts).
-
Body: Use a disposable Tyvek® lab coat or sleeve covers. Cotton lab coats trap dust in the fibers, creating a secondary exposure source in the laundry or office.
Operational Workflow: Handling the Powder
This protocol minimizes static charge, which is common with heterocyclic thiones, causing them to "jump" or disperse during weighing.
Step 1: Preparation
-
Static Control: Place an ionizing bar or anti-static gun near the balance. If unavailable, wipe the spatula and weighing boat with an anti-static wipe before use.
-
Solvent Staging: Pre-measure your solvent (e.g., DMSO, DMF) in a vial before opening the chemical container.
Step 2: The "Wet Transfer" Method (Recommended)
Instead of weighing dry powder and trying to pour it into a flask (high dust risk), use the weighing boat as a dissolution vessel.
-
Weigh the solid into a disposable antistatic weighing boat.
-
Using a pipette, add a small volume of solvent directly to the weighing boat to wet the powder into a paste/slurry.
-
Transfer the slurry to your reaction vessel.
-
Rinse the boat with the remaining solvent.
-
Why? This eliminates airborne dust during the transfer step.
-
Step 3: Decontamination
-
Solvent Choice: Thiones are often insoluble in water. Use Ethanol or Acetone for the initial wipe-down, followed by a soap-and-water wash.
-
Surface Check: If available, use a UV lamp (365 nm). Many imidazopyridines fluoresce; this can help visualize invisible dust residues on the benchtop.
Waste Disposal & Emergency Response
Disposal Logic
This compound contains Chlorine , Sulfur , and Nitrogen .
-
Do NOT mix with oxidizing acids (Nitric, Perchloric). Oxidation of the thione group can generate sulfur dioxide (
) and nitrogen oxides ( ) in the waste container. -
Classification: Segregate as "Halogenated Organic Waste" .
-
Destruction: Requires high-temperature incineration (>1100°C) to prevent the formation of dioxins (due to the Cl atom) and to fully oxidize the sulfur.
Emergency Spill Workflow
Figure 2: Emergency response protocol for solid powder spills.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 729246, 1,3-dihydroimidazo[4,5-b]pyridine-2-thione. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling High-Potency Compounds. ACS Center for Lab Safety. Retrieved from [Link]
-
Safe Work Australia. Guide to Handling Hazardous Chemicals - Halogenated Organic Solvents and Wastes. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-CHLORO-1,3-DIHYDRO-2H-IMIDAZO[4,5-B]PYRIDIN-2-ONE | 40851-98-7 [chemicalbook.com]
- 4. 1H-Imidazo[4,5-b]pyridine-2-thiol | C6H5N3S | CID 729246 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
